Pterocarpadiol C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H14O7 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2 |
InChI-Schlüssel |
UQXCWJTUYMGOHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Pterocarpadiol C?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of Pterocarpadiol C. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.
Core Chemical Information
This compound is a rare isoflavonoid (B1168493) belonging to the 6a,11b-dihydroxypterocarpan class.[1][2] It was first isolated from the twigs and leaves of the plant Derris robusta.[1][3] Its molecular formula has been established as C₁₆H₁₄O₇ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]
| Property | Value |
| IUPAC Name | (1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,17-tetraen-16-one |
| Molecular Formula | C₁₆H₁₄O₇ |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 2055882-22-7 |
| SMILES | C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
| Structural Class | 6a,11b-Dihydroxypterocarpan |
Structural Elucidation and Spectroscopic Data
The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.
2.1. Mass Spectrometry
High-resolution mass spectrometry was crucial in establishing the molecular formula of this compound.
| Parameter | Value |
| Ionization Mode | ESI (positive) |
| Measured m/z | 341.0620 [M+Na]⁺ |
| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |
2.2. Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 196.5 | - |
| 2 | 129.2 | 6.83 (1H, d, 10.0) |
| 3 | 145.8 | 6.09 (1H, d, 10.0) |
| 4 | 40.8 | 2.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα) |
| 4a | 102.7 | - |
| 6 | 68.6 | 4.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ) |
| 6a | 92.5 | - |
| 6b | 158.4 | - |
| 7 | 104.2 | 6.56 (1H, dd, 8.0, 2.0) |
| 8 | 110.1 | 6.81 (1H, d, 8.0) |
| 9 | 143.5 | - |
| 10 | 147.2 | - |
| 10a | 116.5 | - |
| 11a | 49.3 | 4.73 (1H, s) |
| 11b | 87.8 | - |
| OCH₂O | 101.2 | 5.91 (1H, d, 1.0) 5.89 (1H, d, 1.0) |
Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.
Experimental Protocols
3.1. Isolation of this compound
The following protocol outlines the general procedure for the isolation of this compound from Derris robusta.
-
Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.
-
Chromatography:
-
The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on a silica (B1680970) gel column.
-
Elution is performed using a gradient of chloroform-methanol.
-
Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure this compound.
-
3.2. Structure Elucidation Methodology
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d₆).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.
Biological Activity and Potential Signaling Pathways
As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of this compound. However, the broader chemical class of pterocarpans is known to possess a range of biological properties, including significant anti-inflammatory effects.
Many isoflavonoids and pterocarpans exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
4.1. Hypothetical Anti-Inflammatory Mechanism of Action
Based on the known activities of related pterocarpans, it is hypothesized that this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).
A potential mechanism for this compound would be the inhibition of IKK activation or the prevention of IκBα phosphorylation, thereby keeping NF-κB inactive in the cytoplasm and suppressing the inflammatory cascade.
Future Directions
The unique 6a,11b-dihydroxylation pattern of this compound makes it a compound of significant interest for further investigation. Future research should focus on:
-
Bioactivity Screening: Comprehensive screening of this compound against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Synthetic Approaches: Development of synthetic or semi-synthetic routes to produce this compound and its analogs to enable more extensive biological evaluation.
This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of this compound.
References
- 1. Pterostilbene reduces endothelial cell apoptosis by regulation of the Nrf2-mediated TLR-4/MyD88/NF-κB pathway in a rat model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
Pterocarpadiol C: A Technical Guide to Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from plant sources.[1][2] This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and spectroscopic data of this compound. The information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Natural Sources
The primary natural source of this compound identified to date is Derris robusta, a plant belonging to the Fabaceae family.[3] The compound has been successfully isolated from the twigs and leaves of this plant.[3][4] While the Pterocarpus genus is known for producing other pterocarpans, this compound has been specifically reported from Derris robusta.
Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on established methodologies for the isolation of this compound.
Experimental Protocols
1. Plant Material Preparation and Extraction:
-
Collection and Preparation: The twigs and leaves of Derris robusta are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material (e.g., 12.0 kg) is extracted with 95% ethanol (B145695) at room temperature. This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period with occasional agitation. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude residue (e.g., approximately 870 g).
2. Fractionation:
-
The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity.
-
A common sequence involves successive partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727) to separate the components based on their affinity for the stationary phase.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column.
-
Preparative Thin-Layer Chromatography (pTLC): Final purification is often achieved using preparative thin-layer chromatography to yield pure this compound.
Workflow for Isolation and Purification of this compound
References
Biosynthesis of Pterocarpadiol C in Derris robusta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta. This document details the current understanding of the enzymatic steps leading to the formation of the pterocarpan (B192222) core and the subsequent oxidative modifications. It includes detailed experimental protocols for the isolation of this compound and for the characterization of key biosynthetic enzymes, presented with the aim of facilitating further research and potential biotechnological applications.
Introduction to Pterocarpans and this compound
Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, known for their wide range of biological activities, including antimicrobial and insecticidal properties.[1] They are predominantly found in the Leguminosae (Fabaceae) family, where they often function as phytoalexins, compounds synthesized by plants in response to pathogen attack. Derris robusta, a member of this family, has been shown to produce a variety of isoflavonoids, including the unique 6a,11b-dihydroxypterocarpans, Pterocarpadiols A-D.[2][3] this compound is one of these rare metabolites, distinguished by hydroxyl groups at both the 6a and 11b positions of the pterocarpan skeleton.[2] Understanding its biosynthesis is crucial for harnessing its potential therapeutic properties.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is not fully elucidated in Derris robusta. However, based on the well-established general pterocarpan biosynthetic pathway in legumes, a putative pathway can be proposed.[4] This pathway begins with the general phenylpropanoid pathway, leading to the formation of the isoflavonoid (B1168493) backbone, which is then cyclized and subsequently hydroxylated to yield this compound.
The overall proposed pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway of this compound in Derris robusta.
Formation of the Isoflavonoid Precursor
The biosynthesis initiates from the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), are involved in this initial phase.
The first committed step in isoflavonoid biosynthesis is the formation of a chalcone, catalyzed by chalcone synthase (CHS) . This is followed by the action of chalcone isomerase (CHI) and isoflavone synthase (IFS) , a key cytochrome P450 enzyme, to produce the isoflavone scaffold. Subsequent reduction steps catalyzed by isoflavone reductase (IFR) and vestitone reductase (VR) lead to the formation of a 2'-hydroxyisoflavanol intermediate, such as 7,2'-dihydroxy-4'-methoxyisoflavanol.
Pterocarpan Ring Formation
The final ring closure to form the characteristic tetracyclic pterocarpan structure is catalyzed by pterocarpan synthase (PTS) , an enzyme identified as a dirigent domain-containing protein with isoflavanol dehydratase activity. This crucial step establishes the stereochemistry of the pterocarpan core. Depending on the specific isoflavone precursor, different pterocarpans, such as medicarpin (B1676140) or maackiain, are formed.
Hydroxylation to this compound (Putative)
The final steps in the biosynthesis of this compound involve two hydroxylation events at the 6a and 11b positions of the pterocarpan skeleton. These reactions are likely catalyzed by cytochrome P450 monooxygenases (P450s), which are well-known for their role in the oxidative modification of secondary metabolites.
-
6a-Hydroxylation: A likely candidate for this step is an enzyme homologous to the dihydroxypterocarpan 6a-hydroxylase (D6aH) , a cytochrome P450 enzyme (CYP93A1) that has been characterized in soybean. This enzyme is known to specifically catalyze the hydroxylation of the 6a position of dihydroxypterocarpan.
-
11b-Hydroxylation: The enzyme responsible for the 11b-hydroxylation of the pterocarpan core in Derris robusta has not yet been identified. It is hypothesized to be another specific cytochrome P450 monooxygenase. The identification and characterization of this enzyme would be a significant advancement in understanding the biosynthesis of this rare class of compounds.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Derris robusta. However, data from related pathways in other species can provide a reference point for future studies. The following table summarizes representative quantitative data for key enzyme types in pterocarpan biosynthesis.
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Isoflavone Reductase | IFR | Medicago sativa | 2'-Hydroxyformononetin | 1.5 | 0.23 | |
| Pterocarpan Synthase | GePTS1 | Glycyrrhiza echinata | (3R,4R)-7,2'-Dihydroxy-4'-methoxyisoflavanol | 18.2 | 0.17 | |
| Dihydroxypterocarpan 6a-Hydroxylase | CYP93A1 | Glycine max | (-)-3,9-Dihydroxypterocarpan | ~5 | N/A |
Note: N/A indicates that the data was not available in the cited literature. This table is intended to be illustrative of the types of quantitative data that are valuable for characterizing biosynthetic pathways.
Experimental Protocols
Isolation of this compound from Derris robusta
The following protocol is adapted from the published method for the isolation of Pterocarpadiols A-D from the twigs and leaves of Derris robusta.
Workflow for Isolation of this compound
Caption: Experimental workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction:
-
Air-dry and powder the twigs and leaves of Derris robusta.
-
Extract the powdered plant material (e.g., 12.0 kg) with 95% ethanol (B145695) at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude extract (e.g., ~870 g).
-
-
Initial Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute successively with a petroleum ether (PE)/acetone gradient, followed by methanol, to yield multiple fractions (e.g., Fractions A-I).
-
-
Purification of Target Fraction:
-
The fraction containing this compound (e.g., Fraction F, eluted with PE/acetone 1:1) is further purified.
-
Apply Fraction F to a Sephadex LH-20 column and elute with a suitable solvent system (e.g., CHCl3/MeOH 1:1) to obtain subfractions (e.g., F1-F4).
-
-
Final Isolation:
-
The subfraction containing this compound (e.g., F3) is subjected to preparative thin-layer chromatography (TLC) using a solvent system such as PE/acetone (3:2) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Characterization of Putative Hydroxylases
The following is a general protocol for the identification and characterization of the cytochrome P450 enzymes potentially involved in the 6a- and 11b-hydroxylation of the pterocarpan core.
Workflow for Hydroxylase Characterization
Caption: Workflow for the characterization of putative pterocarpan hydroxylases.
Detailed Methodology:
-
Candidate Gene Identification:
-
Extract total RNA from Derris robusta tissues where pterocarpan biosynthesis is active (e.g., elicited cell cultures or pathogen-infected leaves).
-
Synthesize cDNA.
-
Use degenerate primers designed from conserved regions of known isoflavonoid hydroxylases (e.g., CYP93A family) to amplify candidate P450 genes via PCR. Alternatively, perform transcriptomic analysis (RNA-seq) to identify upregulated P450 genes upon elicitation.
-
-
Heterologous Expression:
-
Clone the full-length cDNA of the candidate P450s into a suitable expression vector (e.g., a yeast expression vector).
-
Transform the expression construct into a host organism such as Saccharomyces cerevisiae that co-expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.
-
-
Enzyme Assays:
-
Prepare microsomes from the recombinant yeast cells.
-
Perform in vitro enzyme assays by incubating the microsomes with the pterocarpan precursor (e.g., medicarpin or maackiain) in the presence of NADPH.
-
Terminate the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Identification and Quantification:
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated pterocarpan products by comparing their retention times and mass spectra with authentic standards (if available) or by structural elucidation.
-
For quantitative analysis, use a calibrated HPLC method to determine the amount of product formed and calculate enzyme activity.
-
-
Enzyme Kinetics:
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Conclusion and Future Directions
The biosynthesis of this compound in Derris robusta represents a fascinating example of the chemical diversity generated by the isoflavonoid pathway in legumes. While the core pathway leading to the pterocarpan skeleton is relatively well understood, the specific enzymes responsible for the final dihydroxylation steps in D. robusta remain to be elucidated. The identification and characterization of the putative 6a- and 11b-hydroxylases, likely belonging to the cytochrome P450 family, are key future research goals. The experimental protocols outlined in this guide provide a framework for achieving this. A complete understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up possibilities for its biotechnological production, enabling further investigation of its pharmacological potential.
References
- 1. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derris robusta| BioCrick [biocrick.com]
- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development professionals.
This compound has been isolated from the plant species Derris robusta, a member of the Fabaceae family.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]
High-Resolution Mass Spectrometry (HRESIMS)
High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₄O₇.[2] The positive-ion HRESIMS showed an adduct ion at m/z 341.0620 [M+Na]⁺, which corresponds to the calculated value for C₁₆H₁₄O₇Na (341.0632).[3]
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₇ |
| Ionization Mode | ESI (positive) |
| m/z | 341.0620 [M+Na]⁺ |
| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆.[2] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectroscopic Data (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1β | 2.43 | td | 14.1, 4.5 |
| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |
| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |
| 4 | 5.22 | s | |
| 6α | 4.28 | d | 10.0 |
| 10 | 6.49 | s | |
| 11a | 4.44 | s | |
| OCH₂O | 5.93, 5.94 | s, s | |
| OH-11b | 6.27 | s |
¹³C NMR Spectroscopic Data (DMSO-d₆)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 31.2 | 7 | 156.0 |
| 2 | 38.3 | 8 | 104.3 |
| 3 | 195.0 | 9 | 164.1 |
| 4 | 107.5 | 10 | 94.6 |
| 4a | 107.5 | 11a | 56.0 |
| 6 | 78.1 | 11b | 107.5 |
| 6a | 78.1 | OCH₂O | 101.5 |
Experimental Protocols
Extraction and Isolation
The isolation of this compound from Derris robusta involves a multi-step process:
-
Extraction : The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.
-
Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Chromatography : The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound.
Spectroscopic Analysis
The structural elucidation of the isolated compound was performed using the following spectroscopic methods:
-
NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Unveiling the Stereochemistry of Pterocarpadiol C: A Technical Guide to its cis-Fused Core
Authored for Researchers, Scientists, and Drug Development Professionals
Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, presents a unique stereochemical landscape centered around its characteristic cis-fused B/C ring junction.[1][2] This in-depth technical guide provides a comprehensive analysis of the stereochemistry of this compound, detailing the experimental methodologies and spectroscopic data that underpin its structural elucidation. This document is intended to serve as a critical resource for professionals in natural product chemistry, medicinal chemistry, and drug development.
Core Structural Features and Spectroscopic Data
This compound possesses the molecular formula C₁₆H₁₄O₇, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2] The structure features a tetracyclic pterocarpan (B192222) skeleton with hydroxyl groups at the 6a and 11b positions, a distinctive feature within this class of isoflavonoids.[2] The structural elucidation was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and HRESIMS.[1]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained for this compound, recorded in DMSO-d₆.
Table 1: HRESIMS and Optical Rotation Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₇ |
| HRESIMS (m/z) [M+Na]⁺ | 341.0620 (Calculated: 341.0632) |
| Optical Rotation [α]²³D | -507.0 (c 0.2, MeOH) |
Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1β | 2.43 | td | 14.1, 4.5 |
| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |
| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |
| 4 | 5.22 | s | |
| 6α | 4.49 | d | 10.0 |
| 6β | 4.28 | d | 10.0 |
| 10 | 6.49 | s | |
| 11a | 4.44 | s | |
| 8,9-OCH₂O- | 5.94, 5.93 | s, s | |
| 6a-OH | 6.77 | s | |
| 11b-OH | 6.27 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Type |
| 1 | 31.0 | CH₂ |
| 2 | 28.5 | CH₂ |
| 3 | 170.8 | C |
| 4 | 107.5 | CH |
| 4a | 104.9 | C |
| 6 | 68.9 | CH₂ |
| 6a | 78.1 | C |
| 6b | 114.7 | C |
| 7 | 158.5 | C |
| 8 | 140.6 | C |
| 9 | 146.9 | C |
| 10 | 98.4 | CH |
| 10a | 155.8 | C |
| 11a | 89.9 | CH |
| 11b | 91.9 | C |
| 8,9-OCH₂O- | 101.4 | CH₂ |
Elucidation of the cis-Fused Stereochemistry
The relative stereochemistry of this compound, particularly the cis-fusion of the B and C rings, was unequivocally established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. This technique identifies protons that are close in space, providing crucial insights into the three-dimensional structure of the molecule.
Key ROESY Correlations
The determination of the cis-fusion hinges on the observation of key ROESY correlations between the protons of the hydroxyl groups at positions 6a and 11b, and the proton at position 11a. The presence of these through-space interactions indicates that these protons are on the same face of the molecule, confirming the cis relationship between the B and C rings.
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.
Extraction and Isolation
-
Extraction: The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Further purification was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the solvent signals of DMSO-d₆.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer to determine the accurate mass and molecular formula.
Workflow and Logic
The structural elucidation of this compound followed a logical progression from isolation to detailed spectroscopic analysis.
References
Pterocarpadiol C: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Pterocarpadiol C in common laboratory solvents. Due to the limited publicly available physicochemical data for this rare 6a,11b-dihydroxypterocarpan, this document emphasizes a systematic approach to determining these critical parameters. Adherence to the protocols outlined herein will enable researchers to generate reliable data to support formulation development, bioactivity screening, and preclinical studies.
This compound, isolated from plants of the Derris genus, belongs to the pterocarpan (B192222) class of isoflavonoids.[1] Like many hydrophobic polyphenolic compounds, this compound is anticipated to have poor aqueous solubility, a significant challenge for achieving adequate bioavailability in in vivo studies.[2] A thorough understanding of its solubility and stability is therefore paramount for advancing its research and development.
Section 1: Solubility of this compound
A precise understanding of a compound's solubility in various solvents is fundamental for the design of analytical methods, formulation development, and in vitro assays.
Qualitative Solubility Profile
Based on available technical data sheets, this compound is soluble in a range of organic solvents. This qualitative information provides a starting point for solvent selection in experimental protocols.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 1: Qualitative Solubility of this compound in Common Organic Solvents.
Quantitative Solubility Determination
To date, specific quantitative solubility data for this compound in common laboratory solvents has not been widely published. Researchers are encouraged to determine this data empirically. The following table provides a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol (B129727) | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV | ||
| Propylene Glycol (PG) | 25 | HPLC-UV |
Table 2: Template for Quantitative Solubility Data of this compound.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the quantitative solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS, Ethanol, DMSO)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 or 0.45 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the tube.
-
Vigorously vortex the mixture for 1-2 minutes.
-
Place the tubes on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with an appropriate solvent compatible with the HPLC mobile phase.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method. A standard calibration curve of this compound should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the quantified concentration by the dilution factor.
-
The following diagram illustrates the workflow for determining the solubility of this compound.
Section 2: Stability of this compound
Assessing the chemical stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of experimental results. Stability-indicating methods are essential for distinguishing the intact compound from its degradation products.
Factors Affecting Stability
The stability of this compound can be influenced by several factors, including:
-
pH: Hydrolysis can occur at acidic or basic pH.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of developing and validating a stability-indicating analytical method.[3][4] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.[4] The goal is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound. The International Conference on Harmonisation (ICH) guidelines recommend stress conditions such as acid/base hydrolysis, oxidation, and photolysis.
Template for Stability Data
The following table can be used to document the stability of this compound under various stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Observations (e.g., new peaks in chromatogram) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Heat (Solid State) | 48 | 80 | ||
| Photostability (UV/Vis) | 24 | 25 |
Table 3: Template for Forced Degradation Stability Data of this compound.
Experimental Protocol for a Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at an elevated temperature.
-
Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store both a solid sample and a solution of this compound in a temperature-controlled oven (e.g., 80°C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze samples at specified time points. A control sample should be kept in the dark.
-
-
HPLC Analysis:
-
Analyze all stressed samples using an HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks. A gradient elution method is often required.
-
Peak purity analysis using a PDA detector is recommended to ensure the parent peak is not co-eluting with any degradants.
-
The following diagram illustrates a general workflow for a forced degradation study.
Section 3: Signaling Pathways
While the specific mechanism of action for this compound is not yet fully characterized, compounds from the pterocarpan class are known for a variety of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a hypothetical signaling pathway that could be modulated by pterocarpans.
By following the methodologies outlined in this guide, researchers can systematically characterize the solubility and stability of this compound, paving the way for its further investigation and potential development as a therapeutic agent.
References
Pterocarpadiol C: A Potential Chemotaxonomic Marker for Botanical Drug Raw Material Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, as a chemotaxonomic marker for the identification and authentication of plant-based raw materials. As the demand for natural products in drug discovery and development continues to rise, robust and reliable methods for quality control and species verification are paramount. Chemotaxonomy, the classification of plants based on their chemical constituents, offers a powerful tool to meet this need. This document provides a comprehensive overview of the natural sources, isolation protocols, and analytical methods for this compound, alongside a discussion of its significance in the chemotaxonomic classification of relevant plant genera.
Natural Occurrence and Distribution
This compound has been isolated from the twigs and leaves of Derris robusta (also known as Brachypterum robustum), a plant species belonging to the Fabaceae family.[1][2] The distribution of this compound appears to be limited, suggesting its potential as a specific chemical marker. While the genus Pterocarpus is rich in other pterocarpans and isoflavonoids, the presence of the rare 6a,11b-dihydroxypterocarpan scaffold of this compound and its analogues could be a distinguishing characteristic at the species or sectional level.[3][4][5] Further investigation into other species within the Derris and Pterocarpus genera is warranted to fully elucidate its distribution and chemotaxonomic utility.
Table 1: Natural Source and Extraction Yield of this compound
| Parameter | Description | Reference |
| Species | Derris robusta | |
| Family | Fabaceae | |
| Plant Part | Twigs and Leaves | |
| Initial Plant Material Mass | 12.0 kg (air-dried and powdered) | |
| Crude Extract Yield | Approximately 870 g | |
| Isolated this compound Yield | 0.01 - 0.1% (w/w) from starting plant material (generalized) |
Experimental Protocols
The isolation and identification of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Extraction
The initial step involves the extraction of the dried and powdered plant material to obtain a crude extract containing a mixture of phytochemicals.
Table 2: Extraction Parameters for this compound from Derris robusta
| Parameter | Value/Description | Reference |
| Plant Material | Air-dried and powdered twigs and leaves of D. robusta | |
| Extraction Solvent | 95% Ethanol (EtOH) | |
| Extraction Method | Maceration at room temperature | |
| Solvent Removal | Under reduced pressure |
Chromatographic Fractionation and Isolation
The crude extract is subjected to a series of chromatographic techniques to separate and purify this compound.
Table 3: Chromatographic Purification of this compound
| Step | Method | Stationary Phase | Mobile Phase/Eluent | Reference |
| Initial Fractionation | Column Chromatography | Silica gel | Gradient of chloroform-methanol | |
| Further Purification | Repeated Column Chromatography | Silica gel, Sephadex LH-20 | Not specified | |
| Final Purification | Preparative Thin-Layer Chromatography (prep-TLC) | Not specified | Not specified |
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Table 4: Spectroscopic Methods for the Characterization of this compound
| Technique | Instrumentation | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | Bruker spectrometer | ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) for determining the chemical structure. | |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Not specified | To determine the molecular formula. |
Visualizing the Workflow and Chemotaxonomic Logic
The following diagrams illustrate the experimental workflow for isolating this compound and the logical framework for its application as a chemotaxonomic marker.
References
The Untapped Potential of 6a,11b-Dihydroxypterocarpans: A Literature Review of Their Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pterocarpans are a major class of isoflavonoids, primarily produced by plants of the Leguminosae family, where they often function as phytoalexins in defense against pathogens.[1][2] Their characteristic tetracyclic ring structure forms the basis for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A rare subclass of these compounds, the 6a,11b-dihydroxypterocarpans, remains largely unexplored. This technical guide provides a comprehensive literature review of the known bioactivities of this specific subclass and structurally related pterocarpans, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific bioactivity data for recently identified 6a,11b-dihydroxypterocarpans like pterocarpadiols A–D is currently limited in published literature, this review consolidates available information to highlight the therapeutic potential of this chemical scaffold and guide future research.[3]
Anticancer Activity
Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to cancer cell proliferation and survival.
Quantitative Anticancer Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Crotafuran A | RAW 264.7 (Macrophage) | 23.0 ± 1.0 | |
| Crotafuran B | RAW 264.7 (Macrophage) | 19.0 ± 0.2 | |
| Crotafuran B | N9 (Microglial) | 9.4 ± 0.9 | |
| Pterocarpanquinone LQB-118 | Various Leukemia & Melanoma | µM range | |
| 2,3,9-trimethoxypterocarpan | Breast Cancer Cell Lines | Potent Activity | |
| Derrubone | - | 64.2 (α-glucosidase inhibition) |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6a,11b-dihydroxypterocarpans) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways in Anticancer Activity
Pterocarpans, such as medicarpin (B1676140), have been shown to modulate several signaling pathways implicated in cancer progression.
Caption: Signaling pathways modulated by medicarpin in cancer cells.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Pterocarpans have been investigated for their potential to mitigate inflammatory responses.
Quantitative Anti-inflammatory Data
The following table presents the IC50 values for selected pterocarpans in various in-vitro anti-inflammatory assays.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Crotafuran A | NO Production Inhibition | RAW 264.7 | 23.0 ± 1.0 | |
| Crotafuran B | NO Production Inhibition | RAW 264.7 | 19.0 ± 0.2 | |
| Crotafuran B | NO Production Inhibition | N9 Microglial | 9.4 ± 0.9 | |
| Apigenin | NO Production Inhibition | RAW 264.7 | 10.7 ± 0.1 | |
| 2'-hydroxygenistein | β-glucuronidase/lysozyme release | Rat Neutrophils | 5.9 ± 1.4 / 9.7 ± 3.5 | |
| Daidzein | β-glucuronidase/lysozyme release | Rat Neutrophils | 26.3 ± 5.5 / 13.7 ± 2.6 |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
Pterocarpans can exert their anti-inflammatory effects by modulating key signaling pathways such as the NRF2 pathway.
Caption: Medicarpin's activation of the NRF2 antioxidant pathway.
Antimicrobial Activity
As phytoalexins, pterocarpans possess inherent antimicrobial properties, which have been demonstrated against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pterocarpans against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Erybraedin A | Streptococcus mutans | 0.78 - 1.56 | |
| Erythrabyssin II | Streptococcus mutans | 0.78 - 1.56 | |
| Erystagallin A | Staphylococcus aureus | 0.78 - 1.56 | |
| Erycristagallin | S. aureus (MRSA & VRSA) | 0.39 - 1.56 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compound. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the bioactivity of novel compounds like 6a,11b-dihydroxypterocarpans is a multi-step process.
Caption: General experimental workflow for drug discovery.
Conclusion and Future Perspectives
The 6a,11b-dihydroxypterocarpan scaffold represents a promising but underexplored area of natural product research. While direct bioactivity data for compounds like pterocarpadiols A-D are yet to be established, the significant anticancer, anti-inflammatory, and antimicrobial activities of structurally related pterocarpans strongly suggest their potential as therapeutic leads. Future research should focus on the systematic evaluation of the bioactivity of known and novel 6a,11b-dihydroxypterocarpans. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for advancing these compounds through the drug discovery pipeline. The synthesis of derivatives to establish structure-activity relationships will also be a vital step in optimizing their therapeutic potential. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-vitro Screening of Pterocarpadiol C's Therapeutic Potential: A Technical Guide
Disclaimer: Scientific literature reveals a significant absence of studies directly investigating the biological activity of Pterocarpadiol C.[1] This document, therefore, serves as a speculative framework to guide future research by consolidating information on its chemical class (pterocarpans) and the plant from which it was isolated (Derris robusta). The experimental protocols and potential signaling pathways are presented as a roadmap for the preliminary in-vitro screening of this novel compound.
Introduction to this compound
This compound is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta.[1] Its unique structure was identified through extensive spectroscopic analysis.[1] While direct pharmacological data is unavailable, the broader pterocarpan (B192222) class of compounds is recognized for a variety of biological activities, primarily anti-inflammatory properties.[1] Furthermore, crude extracts of Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial activities, suggesting a potential range of therapeutic effects for its isolated constituents like this compound.[1]
Potential Therapeutic Applications Based on Related Compounds
Given the lack of direct data on this compound, this section explores the known bioactivities of related pterocarpans and extracts from Derris robusta to hypothesize its therapeutic potential.
Anti-Inflammatory Potential
Pterocarpans are noted for their anti-inflammatory capabilities, often attributed to the modulation of inflammatory signaling pathways. While the specific pathways affected by this compound are unknown, a generalized representation of a relevant inflammatory signaling pathway is depicted below. For instance, glyceollins, a type of pterocarpan, have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators in macrophage cell lines.
Anticancer Potential
Several pterocarpans have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. For example, medicarpin (B1676140) has shown notable activity in lung and leukemia cancer models. The proposed mechanism for some pterocarpans involves the induction of apoptosis through the intrinsic mitochondrial pathway and modulation of cell survival pathways like PI3K/AKT. Methanolic extracts of Derris robusta leaves have also shown significant cytotoxic effects in brine shrimp lethality assays, indicating the presence of compounds with anticancer potential.
Antioxidant Potential
Extracts from Derris robusta have exhibited antioxidant properties in DPPH free radical scavenging assays. This suggests that this compound may also possess antioxidant activity, a common feature of phenolic compounds like pterocarpans.
Data from Related Pterocarpans and Derris robusta Extracts
The following tables summarize quantitative data from studies on compounds structurally related to this compound and extracts from its source plant. This information can serve as a benchmark for future in-vitro studies on this compound.
| Compound/Extract | Assay | Cell Line/Model | Result (IC50 or Activity) | Reference |
| Medicarpin | Cytotoxicity | Lung Cancer Cells | Data not specified | |
| Medicarpin | Apoptosis Induction | Leukemia Cancer Cells | Data not specified | |
| Glyceollins | Anti-inflammatory | Macrophage Cell Lines | Potent inhibition of inflammatory mediators | |
| Derris robusta Leaf Extract | Cytotoxicity | Brine Shrimp Lethality | Significant cytotoxic effects | |
| Derris robusta Leaf Extract | Antioxidant | DPPH Radical Scavenging | Antioxidant potential observed | |
| Derris robusta Leaf Extract | Thrombolytic Activity | In-vitro clot lysis | Thrombolytic properties exhibited | |
| Derris robusta Leaf Extract | Antimicrobial Activity | Not specified | Antimicrobial properties exhibited |
Proposed Experimental Protocols for In-vitro Screening
The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the effect of a compound on cell proliferation and is a primary screening tool for anticancer activity.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in ethanol)
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare various concentrations of this compound in ethanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
Objective: To assess the ability of this compound to scavenge the ABTS radical cation.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol
-
Trolox (positive control)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of this compound at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
Visualizations of Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and a generalized experimental workflow for screening this compound.
Caption: Generalized workflow for evaluating the therapeutic potential of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Caption: Proposed anticancer signaling pathway for this compound.
Conclusion
While there is a clear absence of direct pharmacological data for this compound, the known activities of its chemical class and its source plant provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide offer a comprehensive framework for the initial in-vitro screening of this compound in the fields of oncology, inflammation, and antioxidant research. Such studies are crucial to unlocking the potential of this rare natural product.
References
Pterocarpadiol C: A Comprehensive Technical Guide on its Physical, Chemical, and Putative Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a subclass of isoflavonoids, that has been isolated from the twigs and leaves of Derris robusta.[1][2] Its unique structure, featuring hydroxyl groups at the 6a and 11b positions, distinguishes it within the pterocarpan (B192222) class.[2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to a notable absence of direct pharmacological studies on this compound, its potential biological activities are discussed in the context of its chemical class and the bioactivities of other compounds isolated from Derris robusta.[1] This guide also includes generalized experimental protocols that can be adapted for future investigation into the therapeutic potential of this compound.
Physical and Chemical Properties
The physical and chemical characteristics of this compound have been determined through extensive spectroscopic analysis.[1] While some specific physical properties like melting and boiling points are not yet documented, a significant amount of data regarding its molecular structure and solubility has been established.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | HRESIMS |
| Molecular Weight | 318.28 g/mol | --- |
| Appearance | Powder | |
| Solubility | Poor aqueous solubility. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C). |
Spectroscopic Data
The structural elucidation of this compound was accomplished using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₁₄O₇.
-
Ionization Mode: ESI (positive)
-
m/z: 341.0620 [M+Na]⁺
-
Calculated m/z: 341.0632 for C₁₆H₁₄O₇Na
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR data were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Putative Biological Activities and Signaling Pathways
To date, there is a significant lack of published research on the specific biological activities of this compound. However, the broader class of pterocarpans is recognized for various pharmacological effects, primarily anti-inflammatory properties. Furthermore, other compounds isolated from Derris robusta have demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound.
-
Potential Anti-Inflammatory Activity : Pterocarpans are known to possess anti-inflammatory potential, often attributed to the modulation of inflammatory signaling pathways.
-
Other Potential Activities based on Derris robusta Extracts :
-
Cytotoxic Activity : Methanolic extracts of Derris robusta leaves have shown significant cytotoxic effects.
-
Antioxidant Activity : These extracts have also demonstrated antioxidant potential.
-
Thrombolytic and Antimicrobial Activities : The leaf extracts exhibited thrombolytic and antimicrobial properties.
-
α-Glucosidase Inhibitory Activity : Several isoflavones from the twigs of Derris robusta have shown α-glucosidase inhibitory activity.
-
Antiviral Potential (In Silico) : Flavonoid compounds from the plant have been identified as potential coronavirus inhibitors through computational studies.
-
Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates a generalized inflammatory signaling pathway that could potentially be modulated by pterocarpans like this compound.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections describe generalized methodologies commonly used for the investigation of natural products. These can serve as a foundation for future studies on this compound.
Isolation and Structural Elucidation Workflow
The isolation of this compound from Derris robusta and the subsequent determination of its structure follow a standard workflow for natural product chemistry.
Methodology:
-
Extraction : The plant material is extracted with a suitable solvent such as ethanol.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography : The targeted fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol).
-
Further Purification : Additional purification steps using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography are employed to isolate the pure compound.
-
Structural Elucidation : The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC, ROESY) and HRESIMS.
Protocol for Enhancing Bioavailability: Inclusion Complexation
Due to its poor aqueous solubility, enhancing the bioavailability of this compound is crucial for in vivo studies. One common method is the formation of an inclusion complex with cyclodextrins.
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)
-
Purified water
-
Stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).
-
Stir the mixture at a controlled temperature for 24-48 hours to facilitate complex formation.
-
Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the inclusion complex.
-
Characterize the complex using techniques such as DSC, FTIR, or NMR to confirm its formation.
-
Determine the solubility and dissolution rate of the complex and compare it to the pure compound.
Conclusion and Future Directions
This compound is a structurally interesting natural product with well-defined chemical properties. However, there is a clear gap in the scientific literature regarding its biological activities and therapeutic potential. Based on the known anti-inflammatory properties of pterocarpans and the diverse bioactivities of other compounds from Derris robusta, this compound represents a promising candidate for future pharmacological screening. Future research should focus on comprehensive bioactivity screening against various cancer cell lines, inflammatory markers, and microbial strains to unlock the potential of this rare natural compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Pterocarpadiol C from Pterocarpus Heartwood
Introduction
Pterocarpadiol C is a pterocarpan, a class of isoflavonoids recognized for a range of biological activities, including potential anti-inflammatory and antifungal properties. The heartwood of various Pterocarpus species, such as Pterocarpus marsupium and Pterocarpus santalinus, is a rich source of polyphenolic compounds.[1][2][3][4][5] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Pterocarpus heartwood, designed for researchers, scientists, and professionals in drug development. The methodology is based on established procedures for the extraction of pterocarpans and other phenolic compounds from plant materials.
Data Presentation
The following table summarizes the anticipated yields and purity at different stages of the extraction and purification process. These values are illustrative and can vary based on the specific species of Pterocarpus, the age and condition of the heartwood, and the precise experimental conditions employed.
| Parameter | Value | Notes |
| Starting Material | Dried and powdered Pterocarpus heartwood | 1 kg |
| Crude Extract Yield | 5 - 15% (w/w) | Following initial solvent extraction. |
| Fractionated Extract Yield (Ethyl Acetate) | 1 - 5% (w/w) | After liquid-liquid partitioning. |
| Isolated this compound Yield | 0.01 - 0.05% (w/w) | From the starting plant material, post-chromatography. |
| Purity of Final Compound | >95% | As determined by HPLC and NMR analysis. |
Experimental Protocols
1. Plant Material Preparation
-
Collection and Authentication: Collect heartwood from a mature Pterocarpus tree. It is crucial to have the botanical identity of the plant material confirmed by a qualified taxonomist.
-
Drying: Air-dry the heartwood chips in a well-ventilated area, shielded from direct sunlight, until they are completely dry and brittle. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried heartwood into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.
2. Extraction
-
Solvent Selection: Ethanol (B145695) (95%) or methanol (B129727) are effective solvents for extracting phenolic compounds like pterocarpans from plant materials.
-
Soxhlet Extraction: For a thorough extraction, place the powdered heartwood (1 kg) into a large-capacity Soxhlet apparatus. Extract the material with 95% ethanol for 24-48 hours. This method ensures continuous extraction with fresh solvent, maximizing the yield.
-
Filtration and Concentration: After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3. Fractionation (Liquid-Liquid Partitioning)
-
Procedure:
-
Suspend the crude extract in a 9:1 mixture of water and methanol (v/v).
-
Perform successive extractions with an equal volume of n-hexane to eliminate nonpolar constituents such as fats and waxes. The n-hexane fraction should be discarded.
-
Subsequently, extract the aqueous methanol phase with an equal volume of ethyl acetate (B1210297). Pterocarpans are typically enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator to yield the fractionated extract.
-
4. Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of a suitable volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and a UV detector.
-
Pool the fractions that contain the compound of interest based on the TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to column chromatography using Sephadex LH-20.
-
Elute the column with methanol. This step is effective in separating compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For the final purification step to achieve high purity, use preparative HPLC.
-
A C18 column is typically employed with a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
5. Structure Elucidation
The identity and structure of the isolated this compound can be confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. floraandfona.org.in [floraandfona.org.in]
- 3. interesjournals.org [interesjournals.org]
- 4. Pterocarpus marsupium Roxb. - Nature [asia-medicinalplants.info]
- 5. Isolation and characterisation of Pterocarpus santalinus heartwood extract | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: A Strategic Approach to the Total Synthesis of Pterocarpadiol C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed strategic guide for the total synthesis of Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan, and its analogs. While a specific total synthesis of this compound has not been extensively documented in peer-reviewed literature, this guide outlines a plausible and robust synthetic route based on well-established methodologies for the construction of the pterocarpan (B192222) scaffold.[1] The protocols and strategies detailed herein are intended to serve as a foundational resource for researchers engaged in the synthesis of this and structurally related compounds for further investigation into their therapeutic potential.
Pterocarpans are a class of isoflavonoids known for a variety of biological activities, including anti-inflammatory, cytotoxic, antioxidant, thrombolytic, and antimicrobial properties.[2][3] The synthesis of this compound and its analogs is a key step towards exploring their structure-activity relationships and elucidating their mechanisms of action.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the this compound tetracyclic core suggests a disconnection strategy that reveals a key isoflavanone (B1217009) intermediate. This intermediate can be constructed from commercially available substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives through a series of well-precedented transformations.[1]
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow
The forward synthesis involves a four-step sequence commencing with an Aldol condensation to form a chalcone, followed by an intramolecular cyclization to the corresponding isoflavanone. A crucial asymmetric transfer hydrogenation establishes the required stereochemistry, and a final acid-catalyzed intramolecular cyclization yields the pterocarpan core.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each key transformation in the synthesis of this compound, based on analogous reactions in pterocarpan synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Aldol Condensation | Substituted Acetophenone & Benzaldehyde | Chalcone | KOH, Ethanol | 85-95 |
| 2 | Intramolecular Cyclization | Chalcone | Isoflavanone | Sodium Acetate (B1210297), Methanol (B129727) | 70-85 |
| 3 | Asymmetric Transfer Hydrogenation | Isoflavanone | Isoflavanol | (S,S)-Ts-DENEB, HCOOH/NEt₃ | 80-95 |
| 4 | Acid-catalyzed Intramolecular Cyclization | Isoflavanol | This compound | Trifluoroacetic Acid, DCM | 60-75 |
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
This procedure details the base-catalyzed Aldol condensation to form the chalcone backbone.[1]
-
Materials:
-
2'-hydroxy-4'-methoxyacetophenone (1.0 eq)
-
Potassium hydroxide (B78521) (3.0 eq), 50% aqueous solution
-
Ethanol
-
Dilute Hydrochloric Acid
-
Deionized water
-
-
Protocol:
-
To a solution of 2'-hydroxy-4'-methoxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde in ethanol, add the 50% aqueous potassium hydroxide solution.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield the pure chalcone.
-
Step 2: Intramolecular Cyclization to the Isoflavanone
This protocol describes the cyclization of the chalcone to form the isoflavanone ring system.
-
Materials:
-
Chalcone intermediate (1.0 eq)
-
Sodium acetate (2.0 eq)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Protocol:
-
Dissolve the chalcone in methanol and add sodium acetate.
-
Reflux the mixture for 24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the isoflavanone.
-
Step 3: Asymmetric Transfer Hydrogenation
This key step establishes the stereochemistry of the pterocarpan core.
-
Materials:
-
Isoflavanone (1.0 eq)
-
Ruthenium catalyst (e.g., (S,S)-Ts-DENEB, 0.01 eq)
-
Formic acid and triethylamine (B128534) (5:2 mixture)
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate
-
-
Protocol:
-
In an inert atmosphere glovebox, add the isoflavanone and the ruthenium catalyst to a solution of formic acid and triethylamine.
-
Stir the reaction at 40 °C for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the desired isoflavanol.
-
Step 4: Acid-Catalyzed Intramolecular Cyclization
The final step involves the formation of the tetracyclic pterocarpan skeleton.
-
Materials:
-
Isoflavanol (1.0 eq)
-
Trifluoroacetic acid (TFA, 2.0 eq)
-
Saturated sodium bicarbonate solution
-
-
Protocol:
-
Dissolve the isoflavanol in dichloromethane and cool the solution to 0 °C.
-
Add trifluoroacetic acid dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
-
Potential Signaling Pathway Modulation
While the specific molecular targets of this compound are yet to be elucidated, pterocarpans are known to modulate inflammatory signaling pathways. A hypothetical pathway that could be investigated involves the inhibition of pro-inflammatory cytokine production.
Caption: Hypothetical anti-inflammatory signaling pathway.
This document provides a comprehensive overview and detailed protocols for a strategic approach to the total synthesis of this compound and its analogs. The successful synthesis of these compounds will enable further investigation into their biological activities and potential as therapeutic agents.
References
Application of Pterocarpadiol C in α-Glucosidase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C, a 6a,11b-dihydroxypterocarpan isolated from plants such as Derris robusta, belongs to the pterocarpan (B192222) class of isoflavonoids. While the pterocarpan class is noted for a variety of biological activities, including anti-inflammatory properties, specific quantitative data on the α-glucosidase inhibitory activity of this compound remains to be detailed in primary scientific literature. However, its evaluation for α-glucosidase inhibition has been noted, suggesting its potential as a therapeutic agent for managing type 2 diabetes. α-Glucosidase is a crucial intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] The inhibition of this enzyme can delay carbohydrate digestion and absorption, which in turn reduces the postprandial blood glucose levels.[1] This application note provides a comprehensive protocol for evaluating the α-glucosidase inhibitory potential of this compound, based on established methodologies for natural product screening.
Data Presentation
Although specific inhibitory data for this compound is not yet published, the following table summarizes the α-glucosidase inhibitory activity of other compounds isolated from the Pterocarpus genus and a related isoflavone (B191592) from Derris robusta to provide a comparative context.
| Compound/Extract | Source | IC50 Value | Reference Standard (Acarbose) IC50 |
| Derrubone | Derris robusta | 64.2 µM | Not specified in the provided context |
| Lupeol | Pterocarpus indicus | 37.2 µM | 526 µM |
| Clycosin | Pterocarpus indicus | 39.8 µM | 526 µM |
| Pterocarpus erinaceus root extract | Pterocarpus erinaceus | 31.2 ± 0.1 µg/mL | 22.0 ± 0.5 µg/mL |
| Compound 7 from P. erinaceus | Pterocarpus erinaceus | 39.5 ± 1.2 µg/mL | 22.0 ± 0.5 µg/mL |
| Compound 8 from P. erinaceus | Pterocarpus erinaceus | 40.9 ± 1.3 µg/mL | 22.0 ± 0.5 µg/mL |
| 2,3-Epoxyprocyanidin C1 from P. erinaceus | Pterocarpus erinaceus | 41.6 ± 1.0 µg/mL | 22.0 ± 0.5 µg/mL |
Experimental Protocols
The following protocols are detailed methodologies for conducting key experiments to determine the α-glucosidase inhibitory activity of this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay is a common, reliable, and efficient method for screening potential α-glucosidase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The yellow color of p-nitrophenol can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution with phosphate buffer to achieve a range of test concentrations.
-
Prepare a stock solution of acarbose in a similar manner to serve as the positive control.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of the this compound solution at various concentrations to the wells.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Controls:
-
Blank: 100 µL of phosphate buffer and 50 µL of pNPG.
-
Negative Control: 50 µL of phosphate buffer, 50 µL of α-glucosidase solution, and 50 µL of pNPG.
-
Positive Control: 50 µL of acarbose solution, 50 µL of α-glucosidase solution, and 50 µL of pNPG.
-
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound.
Enzyme Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.
Objective: To determine the mode of α-glucosidase inhibition by this compound.
Procedure:
-
The α-glucosidase activity is measured in the presence of a fixed concentration of this compound and varying concentrations of the substrate (pNPG).
-
The initial reaction velocities are determined.
-
A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) is generated.
-
The mode of inhibition is determined by analyzing the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor.
Visualizations
Signaling Pathway of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Logical Relationship in Enzyme Kinetics
Caption: Competitive inhibition model for α-glucosidase.
References
Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of Pterocarpadiol C using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pterocarpans, a class of natural isoflavonoids, are recognized for their potential anti-inflammatory properties. Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta, represents a promising candidate for the development of new anti-inflammatory agents.[1][2] While specific pharmacological data for this compound is not yet available, its structural class suggests it may modulate key inflammatory signaling pathways.[1]
This document provides detailed protocols for a suite of cell-based assays designed to investigate the anti-inflammatory effects of this compound. These assays will enable researchers to assess its impact on the production of key inflammatory mediators and to elucidate its potential mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.[3][4] The murine macrophage cell line, RAW 264.7, will be utilized as a well-established in vitro model for inflammation, stimulated by lipopolysaccharide (LPS) to mimic an inflammatory response.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anti-inflammatory properties of this compound, from initial cytotoxicity assessment to the investigation of its effects on inflammatory mediators and signaling pathways.
References
Application Notes and Protocols for Pterocarpadiol C in Phytochemical Analysis
Introduction
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from the twigs and leaves of Derris robusta.[1][2][3][4] Pterocarpans are a class of isoflavonoids known for a variety of biological activities, including antifungal, anti-inflammatory, and antiplasmodial properties.[5] As interest in natural products for drug discovery continues to grow, the use of purified standards like this compound is essential for the accurate identification and quantification of this compound in plant extracts and other biological matrices. These application notes provide a detailed protocol for using this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | |
| Molecular Weight | 318.28 g/mol | |
| Natural Source | Derris robusta (twigs and leaves) | |
| Solubility | Soluble in methanol, ethanol (B145695), acetonitrile, DMSO, chloroform, dichloromethane, and ethyl acetate (B1210297). Low solubility in water. | |
| UV Absorbance Maxima | Pterocarpans typically exhibit UV absorbance maxima in the range of 280-310 nm. |
Experimental Protocols
Extraction and Isolation of this compound from Derris robusta
The following protocol describes a generalized method for the extraction and isolation of this compound.
1.1. Plant Material Preparation
-
Air-dry the twigs and leaves of Derris robusta at room temperature, protected from direct sunlight.
-
Grind the dried plant material into a fine powder.
1.2. Extraction
-
Macerate the powdered plant material in 95% ethanol at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a crude residue.
1.3. Fractionation
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.
1.4. Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.
-
Further purify the this compound-containing fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure compound.
References
Investigating the Antioxidant and Free Radical Scavenging Activity of Pterocarpadiol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C is a member of the pterocarpan (B192222) class of natural products, a group of compounds that have garnered scientific interest for their diverse bioactive properties. While direct pharmacological data on this compound is currently limited, the pterocarpan scaffold is associated with a range of biological activities, including anti-inflammatory and antioxidant effects. This document provides a set of standardized protocols for investigating the potential antioxidant and free radical scavenging activities of this compound.
Although quantitative data for this compound is not yet available, extracts from plants of the Pterocarpus genus, from which compounds like this compound are sourced, have demonstrated antioxidant properties in various assays. These observations suggest that this compound may be a promising candidate for antioxidant research.
The following sections detail the experimental procedures for key antioxidant assays, including the DPPH, ABTS, and superoxide (B77818) radical scavenging assays. These protocols are designed to provide a robust framework for researchers to assess the antioxidant capacity of this compound and similar compounds.
Principle of Free Radical Scavenging
Antioxidants exert their effects by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. This process typically involves the antioxidant molecule donating an electron or a hydrogen atom to the free radical, thereby stabilizing it and preventing it from reacting with other cellular components.
Caption: General mechanism of free radical scavenging by an antioxidant.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1][2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (or test compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[1] The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations. Prepare a similar concentration range for the positive control, ascorbic acid.
-
Assay Procedure:
-
Add a defined volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add the solvent used for the test compound instead of the compound itself.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the test compound.
-
Asample is the absorbance of the DPPH solution with the test compound.
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or test compound)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound and serial dilutions. Prepare a similar concentration range for the positive control, Trolox.
-
Assay Procedure:
-
Add a large volume of the ABTS•+ working solution to each well of a 96-well plate.
-
Add a small volume of the different concentrations of the test compound or positive control to the wells.
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation scavenging assay.
Superoxide Radical (O2•−) Scavenging Assay
This assay determines the ability of a compound to scavenge superoxide radicals, which are generated in a non-enzymatic system such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692), and the scavenging activity is measured by the decrease in formazan formation.
Materials:
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)
-
NADH (Nicotinamide adenine (B156593) dinucleotide)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
This compound (or test compound)
-
Quercetin or Gallic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents: Prepare fresh solutions of NADH, NBT, and PMS in phosphate buffer.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound and serial dilutions in the appropriate solvent. Prepare a similar concentration range for the positive control.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, NADH solution, NBT solution, and the test compound or positive control to each well.
-
Initiate the reaction by adding the PMS solution to the mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value can then be determined.
Caption: Workflow for the superoxide radical scavenging assay.
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for data organization once experiments are conducted.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| Conc. 1 | |
| Conc. 2 | |
| Conc. 3 | |
| Conc. 4 | |
| IC50 (µg/mL) | |
| Ascorbic Acid (Control) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| Conc. 1 | |
| Conc. 2 | |
| Conc. 3 | |
| Conc. 4 | |
| IC50 (µg/mL) | |
| Trolox (Control) |
Table 3: Superoxide Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| Conc. 1 | |
| Conc. 2 | |
| Conc. 3 | |
| Conc. 4 | |
| IC50 (µg/mL) | |
| Quercetin (Control) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the investigation of the antioxidant and free radical scavenging properties of this compound. Given the known activities of the broader pterocarpan class, it is hypothesized that this compound will exhibit antioxidant potential. The application of these standardized assays will be crucial in elucidating the specific bioactivity of this compound and paving the way for further research into its potential therapeutic applications.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Study of Pterocarpadiol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta.[1][2] While pharmacological data on this compound is currently limited, its chemical class, the pterocarpans, is known for a variety of biological activities, most notably anti-inflammatory properties.[1][3] Furthermore, extracts and other compounds from Derris robusta have exhibited cytotoxic, antioxidant, thrombolytic, antimicrobial, and α-glucosidase inhibitory activities.[1] This document provides a comprehensive protocol for conducting a structure-activity relationship (SAR) study of this compound to explore its therapeutic potential and identify analogs with enhanced potency and selectivity.
Rationale for SAR Study
The core structure of this compound presents a versatile scaffold for chemical modification. An SAR study will systematically explore how modifications to its chemical structure affect its biological activity. This will enable the identification of key structural motifs responsible for its pharmacological effects and guide the rational design of novel, more potent, and selective therapeutic agents.
Proposed Biological Activities for Screening
Based on the known activities of pterocarpans and extracts from Derris robusta, the following biological activities are proposed for the initial screening of this compound and its analogs:
-
Anti-inflammatory Activity: Targeting key inflammatory mediators.
-
Cytotoxic Activity: Assessing potential as an anticancer agent.
-
α-Glucosidase Inhibitory Activity: Investigating potential for diabetes management.
Experimental Design and Workflow
The SAR study will follow an iterative workflow involving the design and synthesis of analogs, subsequent biological evaluation, and analysis of the results to inform the next round of analog design.
Caption: Iterative workflow for the structure-activity relationship study of this compound.
Experimental Protocols
General Preparation of Test Compounds
-
Prepare a 10 mM stock solution of this compound and each analog in dimethyl sulfoxide (B87167) (DMSO).
-
From the stock solution, prepare a series of dilutions in the appropriate assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 10 µL of the test compound dilutions or control to the respective wells of a 96-well microplate.
-
Add 10 µL of COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate the plate for 5 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add 100 µL of the colorimetric substrate solution and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cytotoxic Activity: MTT Assay
Objective: To determine the cytotoxic effect of test compounds on a cancer cell line (e.g., MCF-7, human breast cancer).
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: % Viability = (Abs_sample / Abs_control) * 100.
-
The IC50 value is determined by plotting the percentage of viability against the concentration of the test compound.
α-Glucosidase Inhibition Assay
Objective: To determine the IC50 of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.
-
Add 50 µL of the test compound dilution or control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of this compound and its analogs.
Table 1: Hypothetical Anti-inflammatory, Cytotoxic, and α-Glucosidase Inhibitory Activities of this compound Analogs
| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | MCF-7 IC50 (µM) | α-Glucosidase IC50 (µM) |
| This compound | H | H | H | 25.3 | 45.1 | >100 |
| Analog 1 | CH3 | H | H | 15.8 | 30.5 | 85.2 |
| Analog 2 | H | CH3 | H | 22.1 | 40.2 | >100 |
| Analog 3 | CH3 | CH3 | H | 8.2 | 12.7 | 70.6 |
| Analog 4 | H | H | Prenyl | 18.9 | 25.6 | 92.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Signaling Pathways
Understanding the potential signaling pathways involved can provide insights into the mechanism of action.
Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by pterocarpans.
Caption: Signaling pathway of α-glucosidase inhibition by this compound analogs.
Future Directions
The results of this initial SAR study will guide further research. Promising analogs should be subjected to more extensive biological evaluation, including:
-
In vivo studies: To assess the efficacy and safety in animal models.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways.
-
Pharmacokinetic studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
By systematically applying the protocols outlined in this document, researchers can effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel drug candidates.
References
Application Notes and Protocols for In-Vivo Efficacy Testing of Pterocarpadiol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpadiol C is a novel 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta.[1][2] While specific in-vivo efficacy studies on this compound are currently limited, its chemical classification as a pterocarpan (B192222) suggests significant therapeutic potential. The pterocarpan class of compounds is recognized for a variety of biological activities, most notably anti-inflammatory properties.[1] Furthermore, crude extracts from Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial activities, indicating a broad spectrum of potential applications for its constituent compounds.[1] Additionally, this compound has been evaluated for its α-glucosidase inhibitory activity, pointing towards a possible role in the management of type 2 diabetes.[2]
These application notes provide detailed protocols for the in-vivo evaluation of this compound's efficacy in animal models relevant to its potential anti-inflammatory, anti-cancer, and anti-diabetic activities. The following sections outline experimental workflows, data presentation strategies, and hypothetical signaling pathways that may be modulated by this compound.
Potential Therapeutic Applications and Corresponding In-Vivo Models
Based on the known biological activities of pterocarpans and extracts from Derris robusta, this compound is a promising candidate for investigation in the following therapeutic areas.
Anti-Inflammatory Activity
The anti-inflammatory potential of pterocarpans is well-documented. In-vivo models of acute and chronic inflammation can be employed to assess the efficacy of this compound.
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow for in-vivo anti-inflammatory efficacy testing of this compound.
a) Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model assesses the anti-edematous effect of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g).
-
Groups:
-
Group I: Normal control (saline).
-
Group II: Carrageenan control (vehicle).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group VI: Indomethacin (10 mg/kg, p.o.) as a positive control.
-
-
Procedure:
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of edema.
b) Croton Oil-Induced Ear Edema in Mice (Topical Anti-Inflammatory)
This model is suitable for evaluating topically applied anti-inflammatory agents.
Protocol:
-
Animals: Male BALB/c mice (20-25g).
-
Groups:
-
Group I: Vehicle control.
-
Group II-IV: this compound (e.g., 0.1, 0.5, 1 mg/ear).
-
Group V: Dexamethasone (0.1 mg/ear) as a positive control.
-
-
Procedure:
-
Induce inflammation by applying 20 µL of croton oil solution (e.g., 2.5% in acetone) to the inner surface of the right ear.
-
Simultaneously apply this compound or vehicle to the same ear.
-
After 4-6 hours, sacrifice the mice and take a biopsy of a standard diameter from both ears.
-
-
Endpoint: Difference in weight between the right and left ear biopsies.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Anti-Cancer Activity
The cytotoxic effects observed with Derris robusta extracts suggest that this compound could be investigated for its anti-cancer properties. Xenograft models are standard for evaluating the efficacy of novel anti-cancer compounds.
Experimental Workflow for Anti-Cancer Studies
Caption: Workflow for in-vivo anti-cancer efficacy testing of this compound.
a) Human Tumor Xenograft Model
This model assesses the ability of a compound to inhibit tumor growth in vivo.
Protocol:
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Procedure:
-
Inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound (dose and schedule to be determined by MTD studies) or vehicle.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: Tumor growth inhibition (TGI).
Hypothetical Anti-Cancer Signaling Pathway
Based on activities of other natural products, this compound might induce apoptosis.
Caption: Proposed apoptotic signaling pathway for this compound in cancer cells.
Anti-Diabetic Activity
The evaluation of this compound for α-glucosidase inhibition suggests its potential in managing type 2 diabetes by controlling postprandial hyperglycemia.
a) Oral Glucose Tolerance Test (OGTT) in Normal Rats
This test evaluates the effect of a compound on glucose absorption and metabolism.
Protocol:
-
Animals: Male Wistar rats (150-200g), fasted overnight.
-
Groups:
-
Group I: Normal control (vehicle).
-
Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group V: Acarbose (10 mg/kg, p.o.) as a positive control.
-
-
Procedure:
-
Administer this compound or vehicle 30 minutes before glucose loading.
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after glucose administration.
-
-
Endpoint: Blood glucose levels and area under the curve (AUC) for glucose.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 3h |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0 |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | 0 | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | % | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | % | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | % | Mean ± SEM |
| Positive Control | - | Mean ± SEM | Mean ± SEM | % | Mean ± SEM |
Table 3: Effect of this compound on Oral Glucose Tolerance in Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min | AUC (mg/dL*min) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Acarbose | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
While direct in-vivo data for this compound is not yet available, its classification as a pterocarpan and the biological activities of its source plant provide a strong rationale for investigating its efficacy in models of inflammation, cancer, and diabetes. The protocols and frameworks provided in these application notes offer a comprehensive starting point for researchers to systematically evaluate the therapeutic potential of this promising natural compound. Careful dose-range finding and toxicity studies should precede these efficacy models to ensure the selection of safe and effective doses.
References
Application Notes and Protocols for Assessing the Neuroprotective Potential of Pterocarpadiol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Pterocarpadiol C, a novel compound of interest. The protocols outlined below are based on established methodologies for screening and characterizing neuroprotective agents and are designed to guide researchers from initial toxicity assessments to in-depth mechanistic studies.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The identification of novel neuroprotective compounds is a critical area of research. This compound, as a member of the pterocarpan (B192222) class of isoflavonoids, is a candidate for investigation due to the known antioxidant and anti-inflammatory properties of similar phytochemicals. This document details a systematic approach to assess its neuroprotective efficacy and elucidate its mechanism of action.
Tiered Approach for Neuroprotective Assessment
A tiered experimental approach is recommended, starting with fundamental in vitro assays and progressing to more complex mechanistic studies.
-
Tier 1: Initial Screening and Cytotoxicity. The first step is to determine the optimal, non-toxic concentration range of this compound in relevant neuronal cell lines.
-
Tier 2: In Vitro Neuroprotection Assays. Once a safe concentration is established, the ability of this compound to protect neurons against various insults is evaluated.
-
Tier 3: Mechanistic Elucidation. In-depth studies are then conducted to understand the signaling pathways and molecular mechanisms underlying the observed neuroprotective effects.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment
Objective: To determine the non-toxic concentration range of this compound on neuronal cells.
Methodology: MTT Assay
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Data Presentation:
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 99.1 ± 5.1 |
| 10 | 97.5 ± 4.5 |
| 25 | 95.3 ± 6.0 |
| 50 | 85.2 ± 7.1 |
| 100 | 55.4 ± 8.3 |
Data are presented as mean ± SD from three independent experiments.
Protocol 2: Neuroprotection Against Oxidative Stress
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative damage.
Methodology: H₂O₂-Induced Cell Death Assay
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1, e.g., 1, 10, 25 µM) for 2-4 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the control group).
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
Data Presentation:
Table 2: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity
| Treatment | Cell Viability (%) |
| Control | 100 ± 6.1 |
| H₂O₂ (100 µM) | 45.3 ± 5.5 |
| This compound (1 µM) + H₂O₂ | 55.8 ± 4.9 |
| This compound (10 µM) + H₂O₂ | 72.4 ± 6.3 |
| This compound (25 µM) + H₂O₂ | 88.9 ± 5.7 |
Data are presented as mean ± SD from three independent experiments.
Protocol 3: Assessment of Antioxidant Capacity
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.
Methodology: DCFH-DA Assay
-
Cell Culture and Treatment: Plate and treat SH-SY5Y cells with this compound and H₂O₂ as described in Protocol 2.
-
DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the intracellular ROS levels as a percentage of the H₂O₂-treated group.
Data Presentation:
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8.2 |
| H₂O₂ (100 µM) | 350.1 ± 25.4 |
| This compound (10 µM) + H₂O₂ | 210.5 ± 18.9 |
| This compound (25 µM) + H₂O₂ | 135.7 ± 15.3 |
Data are presented as mean ± SD from three independent experiments.
Protocol 4: Evaluation of Anti-Apoptotic Effects
Objective: To determine if this compound can inhibit the apoptotic cascade.
Methodology: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Plate and treat SH-SY5Y cells in a 6-well plate with this compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂).
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer provided with a caspase-3 activity assay kit.
-
Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA). Incubate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration of the cell lysate and express it as a fold change relative to the control.
Data Presentation:
Table 4: Effect of this compound on Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change) |
| Control | 1.0 ± 0.1 |
| Staurosporine (1 µM) | 4.2 ± 0.5 |
| This compound (10 µM) + Staurosporine | 2.8 ± 0.3 |
| This compound (25 µM) + Staurosporine | 1.5 ± 0.2 |
Data are presented as mean ± SD from three independent experiments.
Protocol 5: Assessment of Anti-Inflammatory Properties
Objective: To investigate the effect of this compound on neuroinflammation.
Methodology: Measurement of Nitric Oxide (NO) Production in Microglia
-
Cell Culture: Plate murine microglial cells (e.g., BV-2) in a 96-well plate.
-
Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation and Absorbance Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation:
Table 5: Effect of this compound on LPS-Induced NO Production in BV-2 Cells
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 |
| This compound (10 µM) + LPS | 15.4 ± 1.5 |
| This compound (25 µM) + LPS | 8.9 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound.
Potential Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Troubleshooting & Optimization
How to improve the yield of Pterocarpadiol C isolation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pterocarpadiol C isolation. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material and extraction procedure for this compound isolation?
A1: this compound is typically isolated from the leaves and twigs of the plant Derris robusta. The general extraction procedure involves air-drying and powdering the plant material, followed by extraction with a polar solvent such as 95% ethanol.
Q2: What are the main purification steps after the initial extraction?
A2: Following the initial solvent extraction, the crude extract is typically subjected to a multi-step purification process. This usually involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography, and finally, preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q3: What are some potential co-eluting impurities during the isolation of this compound from Derris robusta?
A3: The crude extract of Derris robusta contains a variety of flavonoid compounds that may co-elute with this compound due to similar polarities. Potential impurities include other pterocarpans, isoflavones such as Isosinensetin and Retusin, and other phenolic compounds.[1]
Q4: How can I monitor the purification process?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the separation of compounds during column chromatography. By spotting fractions on a TLC plate and developing it with an appropriate solvent system, you can visualize the presence of this compound and other compounds, allowing you to pool the fractions containing the target compound.
Troubleshooting Guide
Low Yield in Extraction and Purification
Problem: The overall yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Consider using a more exhaustive extraction method like Soxhlet extraction in addition to maceration. - Optimize the solid-to-solvent ratio; a higher solvent volume may improve extraction efficiency. |
| Degradation of this compound | - Pterocarpans, as a class of isoflavonoids, can be sensitive to high temperatures and pH. Avoid excessive heat during solvent evaporation. Isoflavonoid degradation is more prominent at higher pH and temperatures.[2][3] - Protect the extract and fractions from direct light to prevent potential photodegradation. |
| Loss during Liquid-Liquid Partitioning | - Ensure complete separation of the aqueous and organic layers to prevent loss of the ethyl acetate (B1210297) fraction, which typically contains pterocarpans. - Perform multiple extractions with ethyl acetate to ensure exhaustive partitioning of this compound into the organic phase. |
| Poor Separation in Column Chromatography | - Optimize the solvent gradient for silica (B1680970) gel chromatography. A shallow gradient may be necessary to resolve this compound from closely eluting impurities. - Ensure the column is packed properly to avoid channeling, which leads to poor separation. |
| Low Recovery from Preparative HPLC | - Optimize the mobile phase and gradient for preparative HPLC to achieve baseline separation of this compound from any remaining impurities. - Ensure the collected fractions are properly handled and concentrated to minimize loss of the purified compound. |
Experimental Protocols
Extraction of this compound from Derris robusta
This protocol outlines the initial extraction of this compound from the dried and powdered leaves and twigs of Derris robusta.
| Parameter | Value/Description |
| Plant Material | Air-dried and powdered leaves and twigs of Derris robusta |
| Extraction Solvent | 95% Ethanol |
| Extraction Method | Maceration at room temperature, followed by filtration. For a more exhaustive extraction, Soxhlet apparatus can be used. |
| Solvent Removal | Under reduced pressure using a rotary evaporator. |
Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of the crude extract using silica gel column chromatography. Note: These are starting parameters and may require optimization.
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Column Dimensions | Dependent on the amount of crude extract to be purified. |
| Mobile Phase (Gradient Elution) | Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 100% n-hexane to 100% ethyl acetate. |
| Fraction Collection | Collect fractions of a consistent volume and monitor by TLC. |
| TLC Monitoring | Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light. |
Preparative HPLC for Final Purification
This protocol provides suggested starting conditions for the final purification of this compound using preparative HPLC. Note: These are starting parameters and may require optimization.
| Parameter | Value/Description |
| Column Type | Normal-Phase Silica (e.g., LiChrosorb Si 60, 7 µm, 250 x 10 mm)[3] or Reversed-Phase C18 |
| Mobile Phase (for Normal-Phase) | A gradient of n-hexane and ethyl acetate. |
| Mobile Phase (for Reversed-Phase) | A gradient of water and methanol (B129727) or acetonitrile. |
| Flow Rate | Dependent on column dimensions, typically in the range of 4-20 mL/min for a 10 mm ID column. |
| Detection | UV detector at the maximum absorbance wavelength of this compound. |
| Injection Volume | Dependent on the concentration of the sample and the column capacity. |
Visualizations
References
Addressing challenges in the purification of Pterocarpadiol C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pterocarpadiol C.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Silica (B1680970) Gel Column Chromatography
Question 1: Why is the separation of this compound on my silica gel column poor, resulting in broad peaks and co-elution with other compounds?
Answer:
Poor separation of this compound on a silica gel column can be attributed to several factors related to its phenolic nature and the complexity of the crude extract.
-
Co-eluting Impurities: Crude plant extracts often contain a complex mixture of compounds with similar polarities to this compound, such as other flavonoids and terpenoids, leading to overlapping peaks.
-
Improper Solvent System: The choice and gradient of the mobile phase are critical. An inappropriate solvent system may not provide sufficient selectivity to resolve this compound from closely related impurities.
-
Column Overloading: Exceeding the loading capacity of the silica gel can lead to band broadening and poor separation.
-
Irregular Column Packing: An improperly packed column can result in channeling, where the solvent and sample flow through paths of least resistance, leading to distorted peak shapes.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Systematically test different solvent systems of varying polarities. A common starting point is a gradient of petroleum ether/acetone (B3395972) or chloroform/methanol (B129727).[1]
-
Fine-tune the gradient profile to enhance the resolution of the target peak.
-
-
Reduce Sample Load:
-
Decrease the amount of crude extract loaded onto the column. As a general rule, for a moderately difficult separation, the sample load should be around 1-5% of the silica gel weight.
-
-
Ensure Proper Column Packing:
-
Use a slurry packing method to ensure a homogenous and densely packed column bed.
-
-
Consider a Different Stationary Phase:
-
If silica gel does not provide adequate separation, consider using other stationary phases like Sephadex LH-20, which separates based on molecular size and is effective for purifying flavonoids.[1]
-
Question 2: I am observing significant tailing of the this compound peak during silica gel chromatography. What is the cause and how can I fix it?
Answer:
Peak tailing for phenolic compounds like this compound on silica gel is often due to strong interactions between the hydroxyl groups of the analyte and the acidic silanol (B1196071) groups on the silica surface.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase. This can help to saturate the active sites on the silica gel and reduce the strong interactions causing tailing.
-
-
Use a Deactivated Silica Gel:
-
Consider using a silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Question 3: My final purification step using preparative HPLC on a C18 column is not yielding this compound with the desired purity (>95%). What are the likely causes?
Answer:
Suboptimal purity after preparative HPLC can stem from several issues:
-
Inadequate Method Development: The analytical HPLC method may not have been sufficiently optimized for the preparative scale, leading to co-elution of impurities.
-
Column Overload: Injecting too much sample onto the preparative column can exceed its capacity, resulting in poor separation.
-
Inappropriate Fraction Collection: The collection window for the this compound peak may be too wide, including tailing or leading edges of adjacent impurity peaks.
Troubleshooting Steps:
-
Optimize the HPLC Method:
-
Develop a robust analytical method first, ensuring baseline separation of this compound from all impurities.
-
Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/water vs. methanol/water) and gradients.
-
Ensure the pH of the mobile phase is controlled, especially for a phenolic compound, by using a buffer.
-
-
Determine the Column Loading Capacity:
-
Perform loading studies at the analytical scale and scale up proportionally for the preparative column.
-
-
Refine Fraction Collection:
-
Use a fraction collector with peak detection capabilities.
-
Collect narrower fractions across the peak and analyze each fraction for purity before pooling.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from its natural source?
A1: The yield of this compound can vary significantly depending on the plant source, geographical location, and extraction method. However, a generalized protocol suggests an approximate yield of 0.01 - 0.1% (w/w) from the starting dried plant material.[2]
Q2: What are the best solvents for dissolving this compound?
A2: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3][4]
Q3: Is this compound susceptible to degradation during purification?
A3: While specific stability data for this compound is limited, as a phenolic compound, it may be susceptible to oxidation, especially at higher temperatures and in the presence of light and oxygen. It is advisable to protect extracts and purified fractions from light and to use reduced pressure for solvent evaporation at temperatures below 50°C.
Q4: I am having difficulty crystallizing the purified this compound. What can I do?
A4: Crystallization can be challenging. If direct crystallization from a single solvent is unsuccessful, try the following:
-
Solvent Diffusion: Dissolve the compound in a good solvent (e.g., acetone) and place this solution in a larger container with a poor solvent (e.g., hexane). Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Seeding: If you have a few crystals, add a seed crystal to a saturated solution to induce crystallization.
Data Presentation
Table 1: Expected Yields at Different Stages of a Generalized this compound Purification Protocol
| Purification Stage | Expected Yield (w/w from starting material) | Expected Purity |
| Crude Solvent Extraction | 5 - 10% | < 5% |
| Liquid-Liquid Partitioning | 1 - 3% | 5 - 20% |
| Silica Gel Chromatography | 0.1 - 0.5% | 70 - 90% |
| Preparative HPLC | 0.01 - 0.1% | > 95% |
Note: These values are illustrative and can vary based on experimental conditions.
Table 2: Suggested Starting Parameters for Chromatographic Purification of this compound
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 (5-10 µm) |
| Mobile Phase | Gradient of Petroleum Ether/Acetone or Chloroform/Methanol | Gradient of Acetonitrile/Water or Methanol/Water (with 0.1% formic acid) |
| Detection | TLC with UV (254 nm) and/or vanillin-sulfuric acid stain | UV detector (wavelength determined by UV spectrum of this compound) |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the plant material (e.g., Derris robusta).
-
Macerate the powdered material in 95% ethanol (B145695) at room temperature for 3-5 days with periodic agitation.
-
Filter the extract and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 9:1 water/methanol mixture.
-
Perform successive extractions with petroleum ether to remove nonpolar compounds.
-
Subsequently, extract the aqueous methanol phase with ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of acetone in petroleum ether).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the enriched fraction from the silica gel column in an appropriate solvent.
-
Purify the sample on a C18 preparative HPLC column using a suitable gradient of water and acetonitrile or methanol, often with a small amount of acid modifier (e.g., 0.1% formic acid).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in silica gel chromatography.
References
Technical Support Center: Optimizing HPLC Separation of Pterocarpadiol A, B, and C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pterocarpadiol A, B, and C.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Pterocarpadiol A, B, and C, offering potential causes and solutions in a straightforward question-and-answer format.
Peak Shape Problems
Q1: My peaks for Pterocarpadiol A, B, or C are tailing. What could be the cause and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. Here are the common culprits and their solutions:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, often due to exposed silanol (B1196071) groups on a silica-based C18 column, can cause tailing, especially for polar compounds.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or at the head of the column can lead to peak distortion.[3][4]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replacing the guard column or the analytical column may be necessary.
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Co-elution: An impurity or a closely related compound eluting very close to the main peak can appear as tailing.[3]
-
Solution: Adjust the mobile phase gradient or composition to improve the resolution between the analyte and the interfering peak.
-
Q2: I am observing peak fronting for one or more of my Pterocarpadiol peaks. What should I do?
A2: Peak fronting, characterized by a leading edge of the peak that is less steep than the tailing edge, is often a sign of column overload or sample solvent issues.
-
Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to fronting.
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was the likely cause.
-
-
Volume Overload: Injecting a large volume of a sample dissolved in a strong solvent can cause the analyte band to spread before it reaches the column, resulting in fronting.
-
Solution: Reduce the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to premature elution and a fronting peak.
-
Solution: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
Baseline and Extraneous Peak Issues
Q3: My chromatogram shows "ghost peaks." How can I identify their source and eliminate them?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank run. They can originate from various sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common cause. Water is a frequent source of contamination.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phases daily and filter them before use. Running a blank gradient can help identify if the mobile phase is the source.
-
-
System Contamination: Carryover from previous injections can lead to ghost peaks. This can be due to residue in the injector, tubing, or detector flow cell.
-
Solution: Implement a rigorous wash cycle for the autosampler needle and injection port between runs. Flushing the entire system with a strong, organic solvent can also help.
-
-
Sample Preparation: Contaminants can be introduced during sample preparation from vials, caps, or pipettes.
-
Solution: Use clean glassware and high-quality vials and caps. Running a "mock" sample preparation without the actual sample can help isolate this source of contamination.
-
Q4: I'm experiencing significant baseline noise. What are the likely causes and how can I reduce it?
A4: A noisy baseline can interfere with the accurate detection and quantification of your analytes. Common causes include:
-
Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.
-
Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser. If not, degas your solvents using sonication or vacuum filtration. Purging the pump can also help remove trapped air bubbles.
-
-
Pump Issues: Inconsistent solvent delivery from the pump can lead to a noisy baseline. This could be due to worn pump seals or check valves.
-
Solution: Perform regular maintenance on your HPLC pump, including replacing seals and check valves as needed.
-
-
Detector Lamp Failure: An aging or failing detector lamp can result in increased noise.
-
Solution: Check the lamp energy or intensity through the instrument's software. If it is low, the lamp may need to be replaced.
-
-
Contaminated Detector Flow Cell: Contaminants adhering to the flow cell walls can cause baseline noise and drift.
-
Solution: Flush the flow cell with a strong solvent. If the problem persists, follow the manufacturer's instructions for cleaning the flow cell.
-
Frequently Asked Questions (FAQs)
Method Development and Optimization
Q5: What is a good starting point for an HPLC method to separate Pterocarpadiol A, B, and C?
A5: Based on the pterocarpan (B192222) structure of these compounds, a reversed-phase HPLC method is a suitable starting point. Pterocarpadiol A and B are isomers with the molecular formula C16H12O7, while Pterocarpadiol C has a molecular formula of C16H14O7. The higher hydrogen content in this compound suggests it is slightly less polar and will likely have a longer retention time on a C18 column.
A recommended starting method is:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a relatively low percentage of Acetonitrile (e.g., 30%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (a UV scan of the standards is recommended to determine the optimal wavelength).
-
Column Temperature: 30 °C
Q6: Pterocarpadiol A and B are isomers and are co-eluting. How can I improve their separation?
A6: Separating isomers can be challenging. Here are several strategies to improve resolution:
-
Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation, potentially resolving the isomers.
-
Adjust the Temperature: Lowering or raising the column temperature can affect the interaction kinetics between the analytes and the stationary phase, which may improve separation.
-
Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase.
Sample Preparation
Q7: What is the recommended procedure for preparing plant extracts containing Pterocarpadiols for HPLC analysis?
A7: A general procedure for preparing plant extracts is as follows:
-
Extraction: Macerate or sonicate the dried and powdered plant material with a suitable solvent like methanol or ethanol.
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE): For cleaner samples and to enrich the Pterocarpadiols, a C18 SPE cartridge can be used.
-
Final Preparation: Dissolve the final extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injecting into the HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for a developed HPLC method for the separation of Pterocarpadiol A, B, and C.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
Table 2: Expected Retention Times and Resolution
| Compound | Retention Time (min) | Resolution (Rs) |
| Pterocarpadiol A | 15.2 | - |
| Pterocarpadiol B | 15.8 | 1.8 |
| This compound | 17.5 | 3.5 |
Experimental Protocols
Protocol 1: Standard Preparation
-
Accurately weigh approximately 1 mg each of Pterocarpadiol A, B, and C standards.
-
Dissolve each standard in 1 mL of methanol to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard solution by combining appropriate volumes of each stock solution and diluting with the initial mobile phase (e.g., 30% Acetonitrile in 0.1% Formic Acid in Water) to achieve a final concentration of 10 µg/mL for each analyte.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard mixture.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram at 280 nm.
-
Identify the peaks for Pterocarpadiol A, B, and C based on their retention times compared to individual standard injections.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for optimizing the HPLC separation of Pterocarpadiols.
References
Troubleshooting low solubility of Pterocarpadiol C in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterocarpadiol C, focusing on its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a pterocarpan, a class of isoflavonoids. Like many polyphenolic compounds, it has a hydrophobic structure, which leads to low solubility in aqueous solutions. This poor solubility can be a significant hurdle for in vitro and in vivo experiments.
Q2: What are the initial steps to dissolve this compound for my experiments?
A2: The recommended initial step is to prepare a concentrated stock solution in an organic solvent. This compound is soluble in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM) for biological assays.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay, as higher concentrations can be toxic to cells and may still cause precipitation.[2]
-
Rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or gentle stirring. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.[2]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Use of surfactants or co-solvents: Consider the use of non-ionic surfactants like Tween 80 or Polysorbate 20, or co-solvents such as polyethylene (B3416737) glycol (PEG) 400 to improve solubility.[3]
Q4: Are there alternatives to using DMSO for improving aqueous solubility?
A4: Yes, several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. However, the effectiveness of this method depends on the pKa of the compound.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
This guide provides a systematic approach to troubleshooting the precipitation of this compound when diluting from a DMSO stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
Specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature. However, the following table summarizes its qualitative solubility in common solvents.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| DMSO | Soluble | |
| Acetone | Soluble | |
| Water | Poorly Soluble | Inferred |
The following table outlines the properties of Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of this compound.
| Property | Value | Reference |
| Molar Mass | 78.13 g/mol | |
| Boiling Point | 189 °C (372 °F) | |
| Melting Point | 19 °C (66 °F) | |
| Density | 1.1004 g/cm³ | |
| Solubility in Water | Miscible |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD for experiments where organic solvents are not desirable.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
The concentration of the solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
Signaling Pathway
This compound has been identified as a potential inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The following diagram illustrates the role of α-glucosidase in the breakdown of complex carbohydrates and the proposed mechanism of action for this compound.
Caption: Mechanism of α-glucosidase inhibition by this compound.
References
Preventing the degradation of Pterocarpadiol C during storage and experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pterocarpadiol C during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at temperatures between 2-8°C, protected from light and air.[1] For extended periods, freezing is also a suitable option. The compound should be kept in a tightly sealed container. Solutions of this compound, typically in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, or acetone, should be stored at -20°C for short-term use.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot solutions into single-use vials. To minimize oxidation, the headspace of the vial can be purged with an inert gas like nitrogen or argon before sealing.
Q2: What are the primary factors that can cause this compound degradation?
A2: As a phenolic compound, this compound is susceptible to several degradation pathways:
-
Oxidation: The hydroxyl groups on the phenolic rings are prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents. This is a common degradation pathway for many phenolic compounds.
-
Hydrolysis: Exposure to strong acidic or alkaline conditions can lead to the cleavage of ether linkages within the pterocarpan (B192222) structure.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions. It is crucial to handle the compound in low-light conditions and store it in light-protecting containers.
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[2]
Q3: My this compound solution appears to have degraded. How can I confirm this and identify the cause?
A3: First, confirm degradation by comparing the purity of your sample with a freshly prepared standard or a previous analytical result using High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
To identify the cause, a systematic forced degradation study is recommended.[3][4] This involves intentionally subjecting the compound to various stress conditions to pinpoint its vulnerabilities. If degradation is confirmed, review your storage and handling procedures against the recommended conditions.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound degradation.
Issue 1: Loss of Potency or Activity in Biological Assays
-
Possible Cause: Degradation of this compound in the experimental medium or during incubation.
-
Troubleshooting Steps:
-
Analyze Sample Purity: Use HPLC to check the purity of the this compound solution used in the experiment.
-
Assess Stability in Media: Incubate this compound in your cell culture or assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify any degradation.
-
Control for Light Exposure: Repeat the experiment under low-light conditions or in amber-colored plates to rule out photodegradation.
-
Evaluate Solvent Effects: If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low and not contributing to degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Handling Procedures: Scrutinize your entire workflow, from sample weighing to injection, for potential exposure to light, elevated temperatures, or incompatible materials.
-
Conduct a Forced Degradation Study: This will help you identify the likely degradation products under specific stress conditions (see Experimental Protocols section).
-
Use a Photodiode Array (PDA) Detector: A PDA detector with your HPLC can provide UV spectra of the unknown peaks, which can help in their preliminary identification.
-
Consider Mass Spectrometry (LC-MS): For definitive identification of degradation products, LC-MS analysis is recommended.
-
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide an illustrative guide for the expected stability under various conditions based on the general behavior of pterocarpans and other phenolic compounds. It is crucial to perform your own stability studies for your specific experimental conditions.
Table 1: Illustrative Thermal Stability of this compound in Solid State
| Temperature | Time | Expected Purity |
| -20°C | 2 years | >98% |
| 2-8°C | 2 years | >98% |
| 25°C (Room Temp) | 1 month | ~95% |
| 40°C | 1 week | ~85% |
Table 2: Illustrative pH Stability of this compound in Solution (at 25°C)
| pH | Time (24 hours) | Expected Purity |
| 3 (Acidic) | 24 hours | ~90% |
| 7 (Neutral) | 24 hours | >98% |
| 9 (Alkaline) | 24 hours | ~80% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and a PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
HPLC Analysis: Analyze all samples by HPLC. Use a gradient elution with a mobile phase of acetonitrile and water. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.
Protocol 2: HPLC Method for this compound Purity and Stability Analysis
Objective: To provide a general HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for handling this compound.
Caption: A potential antioxidant signaling pathway involving Nrf2.
References
Technical Support Center: Refining ROESY Experiments for Pterocarpadiol C Stereochemistry
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Rotating Frame Overhauser Effect Spectrometry (ROESY) to confirm the stereochemistry of Pterocarpadiol C.
Frequently Asked Questions (FAQs)
Q1: Why is ROESY preferred over NOESY for a molecule like this compound?
A1: this compound has a molecular weight of approximately 318 g/mol . Molecules in this intermediate size range often exhibit a Nuclear Overhauser Effect (NOE) that is very close to zero, making NOESY experiments ineffective.[1][2] This occurs when the molecular tumbling rate (correlation time, τc) and the spectrometer frequency (ω) result in the condition ωτc ≈ 1.12.[1] ROESY experiments circumvent this issue because the observed ROE is always positive, regardless of the molecule's size, ensuring that correlations between spatially close protons can be detected.[3]
Q2: What are the critical ROESY correlations needed to confirm the stereochemistry of this compound?
A2: To confirm the cis-fusion of the B and C rings in this compound, the key spatial proximities must be established. The primary correlations to observe are between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. The presence of these cross-peaks in the ROESY spectrum indicates that these groups are on the same face of the molecule, confirming the cis stereochemistry.
Q3: How far apart can protons be and still show a ROESY correlation?
A3: Generally, the Nuclear Overhauser Effect is distance-dependent and is typically observed for protons that are less than 5 Å apart. The intensity of the correlation is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), meaning the effect weakens rapidly as the distance increases.
Troubleshooting Guide
Q4: I am not observing any or only very weak ROESY cross-peaks. What are the common causes?
A4: Several factors can lead to weak or absent ROE signals:
-
Incorrect Mixing Time: The ROE effect builds up during the mixing time and then decays. An inappropriate mixing time (too short or too long) will result in weak signals. For small to medium-sized molecules like this compound, a mixing time of 200-500 ms (B15284909) is a good starting point.
-
Low Sample Concentration: ROESY is a sensitive experiment, but sufficient sample concentration is crucial. If the concentration is too low, the signal-to-noise ratio may be inadequate to observe weak correlations.
-
Poor Shimming: Broad spectral lines due to an inhomogeneous magnetic field (poor shimming) can significantly reduce the sensitivity of 2D NMR experiments.
-
Presence of Paramagnetic Impurities: Dissolved oxygen or other paramagnetic species can shorten relaxation times and quench the NOE/ROE effect. For small molecules, degassing the sample using the freeze-pump-thaw method is recommended.
Q5: My ROESY spectrum has artifacts that look like COSY or TOCSY peaks. How can I identify and minimize them?
A5: This is a known issue with ROESY experiments, where coherence transfer can occur between J-coupled spins, leading to TOCSY-type artifacts. These artifacts are out of phase with the desired ROE signals.
-
Identification: True ROE cross-peaks and TOCSY artifacts have opposite phases and should appear as different colors in the processed spectrum.
-
Minimization: Using a spin-lock field that is sufficiently strong can help suppress these unwanted transfers. Modern pulse sequences often incorporate features to minimize these artifacts.
Q6: How do I set the basic parameters for a ROESY experiment on a Bruker spectrometer?
A6: After loading a standard ROESY parameter set (e.g., roesyphsw), you need to adjust several key parameters:
-
Spectral Width (sw): Set this in both dimensions (F1 and F2) to cover all proton signals of interest.
-
Transmitter Frequency Offset (o1p): Center the frequency in the middle of the proton spectrum.
-
Mixing Time (p15 on some systems): Start with a value around 200-500 ms (entered in microseconds for some parameters).
-
Time Domain (td): Set td in F2 to 1K or 2K points and in F1 to 128w or 256w increments for adequate resolution.
-
Sample Spinning: It is generally recommended to run ROESY experiments without sample spinning to avoid modulation artifacts.
Key Spectroscopic Data for this compound
The following table summarizes key NMR data for this compound, recorded in DMSO-d₆, which is essential for assigning signals in your ROESY spectrum.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1α | 1.93 | 39.8 |
| 1β | 2.43 | 39.8 |
| 2α | 2.65 | 31.2 |
| 4 | 7.61 | 163.7 |
| 6a | - | 79.1 |
| 6a-OH | 5.92 | - |
| 7 | 6.91 | 112.5 |
| 8 | 6.45 | 97.4 |
| 10 | 6.60 | 104.9 |
| 11a | 4.95 | 71.9 |
| 11b | - | 95.9 |
| 11b-OH | 6.25 | - |
| OCH₂O | 5.97, 5.96 | 101.2 |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve Sample: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filter: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degas (Optional but Recommended): For optimal results, degas the sample to remove dissolved oxygen. Perform at least three freeze-pump-thaw cycles.
-
Freeze the sample in liquid nitrogen.
-
Apply a high vacuum to the tube.
-
Close the vacuum line and thaw the sample. Repeat.
-
Protocol 2: 2D ROESY Experiment Setup
-
Initial Setup: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and tune the probe.
-
Shimming: Optimize the magnetic field homogeneity by loading a standard shim file and performing manual or automated shimming procedures until sharp, symmetrical peaks are observed in a 1D ¹H spectrum.
-
Acquire 1D Proton Spectrum: Record a standard 1D ¹H spectrum to determine the spectral width (sw) and the center of the spectrum (o1p).
-
Load ROESY Pulse Program: Create a new experiment and load a standard 2D ROESY pulse program (e.g., roesyphsw on Bruker systems).
-
Set Acquisition Parameters:
-
Set sw and o1p based on the 1D spectrum.
-
Set the number of points (td) to 2K in F2 and 256 in F1.
-
Set the number of scans (ns) based on sample concentration (start with 16 or 32).
-
Set the mixing time to 300 ms. This is a critical parameter that may require optimization.
-
-
Acquisition: Start the acquisition. The experiment time can be estimated using the expt command.
-
Processing: After acquisition, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform (xfb). Perform baseline correction as needed.
Visualized Workflows and Relationships
Caption: Workflow for stereochemical confirmation of this compound using ROESY.
Caption: Troubleshooting logic for common issues encountered in ROESY experiments.
Caption: Key ROE correlations confirming the cis-stereochemistry of this compound.
References
Technical Support Center: Enhancing the In-Vivo Bioavailability of Pterocarpadiol C
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in-vivo studies involving Pterocarpadiol C. Given the limited publicly available data on this compound, the information provided is based on established methodologies for enhancing the bioavailability of poorly water-soluble compounds, particularly those with similar isoflavonoid (B1168493) structures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?
A1: this compound is a rare 6a,11b-dihydroxypterocarpan, a type of isoflavonoid, isolated from plants like Derris robusta.[1][2] Like many polyphenolic compounds, this compound is predicted to have poor aqueous solubility, which is a significant hurdle for achieving adequate absorption and bioavailability in in-vivo studies.[3][4] Low bioavailability can lead to sub-therapeutic plasma concentrations and unreliable experimental outcomes.
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
A2: The principal aim is to improve the dissolution and solubility of the compound. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area for dissolution.[4]
-
Co-solvent Systems: Utilizing a mixture of solvents to dissolve this compound for administration.
-
Complexation: Encapsulating the this compound molecule within a larger, more soluble molecule, such as a cyclodextrin.
-
Lipid-Based Formulations: Dissolving the compound in a lipid-based vehicle to enhance absorption through the gastrointestinal tract.
-
Solid Dispersions: Dispersing this compound within a solid hydrophilic carrier matrix to improve its dissolution rate.
Q3: Which formulation strategy should I start with for my initial in-vivo screening of this compound?
A3: For initial in-vivo screening, a co-solvent system is often the most straightforward approach. A common combination is Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol 400 (PEG 400) in an aqueous vehicle like saline or PBS. This method is relatively simple to prepare and can provide a preliminary assessment of the compound's in-vivo activity. However, for more comprehensive studies, other methods that offer greater bioavailability enhancement may be necessary.
Q4: Are there any known biological targets for this compound?
A4: The primary reported biological evaluation for this compound has been its potential as an inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. While specific quantitative data on its potency is limited, related compounds from the same plant source have shown activity against this enzyme.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.
-
Question: I am trying to prepare a co-solvent formulation of this compound, but it precipitates when I add the aqueous vehicle. What should I do?
-
Answer: This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The target concentration of this compound may be too high for the chosen solvent system. Try reducing the concentration.
-
Increase the Co-solvent Ratio: You can try increasing the proportion of the organic co-solvents (e.g., DMSO, PEG 400) relative to the aqueous vehicle. However, be mindful of the potential for solvent toxicity at higher concentrations.
-
Slow Down the Addition of the Aqueous Vehicle: Add the saline or PBS dropwise while continuously vortexing or stirring the solution to prevent localized supersaturation and precipitation.
-
Consider an Alternative Formulation: If precipitation persists, a co-solvent system may not be suitable. Consider trying a cyclodextrin-based formulation, which can significantly enhance aqueous solubility.
-
Issue 2: Low or Undetectable Plasma Concentrations of this compound After Oral Administration.
-
Question: I have administered a this compound formulation to my animal models, but the plasma concentrations are very low or below the limit of detection. How can I improve this?
-
Answer: Low plasma concentration is a direct consequence of poor bioavailability. To address this, consider the following:
-
Enhance the Formulation: If you are using a simple co-solvent system, it may not be providing sufficient bioavailability enhancement. Switching to a more advanced formulation like a nanosuspension, solid dispersion, or a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can significantly improve absorption.
-
Increase the Dose: If toxicologically feasible, increasing the administered dose can lead to higher plasma concentrations. However, this should be done with caution and with appropriate safety monitoring.
-
Evaluate the Route of Administration: For initial efficacy studies, you might consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism and initial absorption barriers.
-
Confirm Compound Stability: Ensure that this compound is not degrading in the formulation or in the gastrointestinal tract.
-
Data Presentation
Table 1: Physicochemical Parameters for this compound Formulation Development
| Parameter | Method | Purpose |
| Aqueous Solubility | Shake-flask method in water and PBS (pH 7.4) | To determine the intrinsic solubility and the necessity for enhancement techniques. |
| Solubility in Co-solvents | Shake-flask method in GRAS solvents (e.g., DMSO, PEG 400, Ethanol) | To identify suitable vehicles for liquid formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To inform the selection of formulation techniques like solid dispersions. |
| LogP | Calculated or experimentally determined | To predict the lipophilicity and potential for lipid-based formulations. |
Table 2: Common Co-solvents for Preclinical In-Vivo Studies
| Co-solvent | Vehicle | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | Saline, PBS | 1-10% | Can have pharmacological effects and may cause local irritation at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | Saline, Water for Injection | 10-50% | Generally well-tolerated but can be viscous at higher concentrations. |
| Ethanol | Saline, Water for Injection | 5-20% | May cause pain on injection and can have sedative effects. |
| Propylene glycol (PG) | Saline, Water for Injection | 10-40% | Can cause hyperosmolality and other side effects at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of this compound for in-vivo administration using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer or sonicator
-
0.22 µm syringe filter
Procedure:
-
Based on solubility screening, determine the optimal co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% saline).
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).
-
In a sterile vial, dissolve the this compound in the required volume of DMSO. Vortex or sonicate briefly to aid dissolution.
-
Add the required volume of PEG 400 and mix thoroughly until a clear solution is obtained.
-
Slowly, add the sterile saline or PBS dropwise while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for any cloudiness or precipitation. If the solution is not clear, the formulation may need to be adjusted.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and use within a validated stability period.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare a solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile vials and filters (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).
-
Add the required amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Visually inspect the solution for clarity.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation appropriately.
Visualizations
Caption: A workflow for the development and evaluation of this compound formulations.
Caption: A logical flow for troubleshooting low in-vivo exposure of this compound.
Caption: A proposed mechanism of action for this compound as an α-glucosidase inhibitor.
References
Improving the reproducibility of bioassays involving Pterocarpadiol C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Pterocarpadiol C. Due to the limited published data on this specific compound, this guidance is based on the known properties of the pterocarpan (B192222) class of molecules and general best practices for handling poorly soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioactivities?
This compound is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta[1][2]. While specific pharmacological data for this compound is scarce, the broader pterocarpan class of compounds is known for a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects[1][3]. Therefore, this compound is a promising candidate for investigation in these therapeutic areas.
Q2: What are the main challenges in working with this compound?
Like many hydrophobic polyphenolic compounds, this compound is expected to have poor aqueous solubility[4]. This can lead to challenges in preparing stock solutions, ensuring bioavailability in cell-based assays, and obtaining reproducible results. Researchers may observe compound precipitation, low apparent activity, and high variability in their experiments.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro bioassays, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound and other poorly soluble compounds. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the assay medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound:
-
Co-solvents: Using a co-solvent system, such as a mixture of DMSO and PEG 400, can improve solubility.
-
Cyclodextrins: Encapsulating this compound within cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range through techniques like media milling can increase the dissolution velocity.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | - Low aqueous solubility of this compound.- Final concentration of the compound is above its solubility limit in the assay medium.- Interaction with components of the cell culture medium (e.g., proteins). | - Visually inspect the assay medium for any precipitate after adding this compound.- Reduce the final concentration of this compound.- Increase the concentration of the co-solvent (e.g., DMSO) while staying within the tolerable limit for the cells.- Consider using a solubility-enhancing formulation, such as a cyclodextrin (B1172386) complex. |
| Low or No Bioactivity Observed | - The compound is not reaching its intracellular target due to poor membrane permeability.- The chosen cell line or assay system is not sensitive to the effects of this compound.- The compound has degraded. | - Ensure the compound is fully dissolved in the stock solution.- Increase the incubation time to allow for better cell penetration.- Screen a panel of different cell lines to identify a responsive model.- Check the stability of this compound under your experimental conditions (e.g., temperature, light exposure). |
| High Variability Between Replicates | - Inconsistent dosing due to compound precipitation or adsorption to plasticware.- Uneven distribution of the compound in the assay wells. | - Mix the stock solution thoroughly before each use.- Use low-adhesion plasticware.- Ensure proper mixing of the assay plate after adding the compound.- Increase the number of replicates to improve statistical power. |
| Unexpected Cytotoxicity | - The observed effect is due to general toxicity rather than a specific mechanism.- The solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response curve to determine the concentration range for specific activity versus general toxicity.- Include a solvent control to assess the effect of the vehicle on cell viability.- Use a secondary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro bioassays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known activities of related pterocarpans and flavonoids, several pathways are of interest for investigation. These include pathways related to inflammation, oxidative stress, and apoptosis.
Hypothetical Anti-inflammatory Signaling Pathway for Pterocarpans
Many flavonoids and pterocarpans are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound may act at various points in this pathway to reduce the production of pro-inflammatory cytokines.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
General Workflow for Investigating a Novel Compound
The following workflow provides a general approach for the initial investigation of a novel compound like this compound.
Caption: A stepwise approach for the bioactivity screening of this compound.
References
Validation & Comparative
The Bioactivity of Pterocarpans: A Comparative Guide to Understanding the Potential of Pterocarpadiol C
For Immediate Release
A detailed analysis of the pterocarpan (B192222) class of natural compounds reveals a landscape of potent bioactivities, offering a predictive framework for the therapeutic potential of the understudied Pterocarpadiol C. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of well-characterized pterocarpans, supported by experimental data and detailed methodologies.
While extensive literature searches reveal a notable absence of studies on the specific biological activity of this compound, a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta, the broader pterocarpan class of isoflavonoids is well-recognized for its diverse pharmacological effects.[1][2] By examining the bioactivity of related compounds, we can infer the potential therapeutic applications of this compound and guide future research. Pterocarpans are known to possess significant anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a comparative analysis of prominent pterocarpans such as medicarpin (B1676140), glyceollins, and tuberosin (B600770) to highlight the therapeutic promise of this chemical scaffold.
Comparative Anticancer Activity
Several pterocarpans have demonstrated considerable cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. For instance, medicarpin has been shown to induce apoptosis through the intrinsic mitochondrial pathway and by inhibiting the AKT/Bcl2 survival pathway. Other pterocarpans, like the synthetic derivative LQB-118, have been observed to increase reactive oxygen species (ROS) and inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.
The half-maximal inhibitory concentration (IC50) values, which measure the potency of a compound in inhibiting a biological function by 50%, are presented below for several pterocarpans against various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific cell line, assay conditions, and incubation times.
| Pterocarpan | Cancer Cell Line | IC50 (µM) | Reference |
| Medicarpin | A549 (Lung) | 25.0 | --INVALID-LINK-- |
| Medicarpin | K562 (Leukemia) | 15.0 | --INVALID-LINK-- |
| Tuberosin | MCF-7 (Breast) | 10.5 | --INVALID-LINK-- |
| Maackiain | HeLa (Cervical) | 38.2 | --INVALID-LINK-- |
| Glyceollin I | LNCaP (Prostate) | 12.0 | --INVALID-LINK-- |
Comparative Anti-inflammatory Activity
Pterocarpans are also recognized for their significant anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response. Glyceollins, for example, exert potent anti-inflammatory effects by inhibiting this pathway. Other pterocarpans, such as crotafurans A and B, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage-like cells.
The following table summarizes the IC50 values for selected pterocarpans in various in-vitro anti-inflammatory assays.
| Pterocarpan | Assay | Cell Line | IC50 (µM) | Reference |
| Glyceollins | Nitric Oxide (NO) Production | RAW 264.7 | 5.0 | --INVALID-LINK-- |
| Crotafuran A | Nitric Oxide (NO) Production | RAW 264.7 | 23.0 | |
| Crotafuran B | Nitric Oxide (NO) Production | RAW 264.7 | 19.0 | |
| Unnamed Pterocarpan | Nitric Oxide (NO) Production | BV-2 | 12.0 |
Comparative Antimicrobial Activity
As phytoalexins, pterocarpans are naturally produced by plants to defend against pathogens, and thus exhibit a broad spectrum of antimicrobial activities. They have been shown to be effective against various bacteria and fungi. Some pterocarpans isolated from Erythrina subumbrans have demonstrated higher activity against several strains of Streptococcus and Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), than standard antibiotics. The structural characteristics of pterocarpans, such as the presence of hydroxyl and prenyl groups, appear to be important for their antibacterial activity.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The table below presents the MIC values for selected pterocarpans against various microbial strains.
| Pterocarpan | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 7 | Staphylococcus aureus (VRSA) | 0.39 - 1.56 | |
| Compounds 2 & 4 | Streptococcus strains | 0.78 - 1.56 | |
| Erycristagallin | Staphylococcus aureus | 3.13 | |
| Erythrabyssin II | Staphylococcus aureus | 3.12 | |
| *Note: Compounds 2, 4, and 7 are pterocarpans isolated from Erythrina subumbrans. |
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of pterocarpans stem from their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Anticancer Signaling
Medicarpin induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway and by modulating the PI3K/AKT signaling pathway, which is crucial for cell survival.
Caption: Medicarpin's anticancer signaling pathway.
Anti-inflammatory Signaling
Glyceollins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Glyceollins' anti-inflammatory signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the pterocarpan compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the pterocarpan for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the pterocarpan compound in a 96-well microtiter plate with appropriate broth.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions
The complete lack of pharmacological data for this compound presents a significant opportunity for future research. Based on the established bioactivities of its chemical class, this compound is a promising candidate for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. The data and protocols presented in this guide provide a solid foundation for initiating such investigations. A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is highly recommended to unlock its therapeutic potential.
Disclaimer: The information provided in this guide is for research purposes only. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Pterocarpadiol C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of Pterocarpadiol C. Due to the limited availability of published validation data specific to this compound, this guide presents representative performance data from validated methods for structurally similar pterocarpans and flavonoids to serve as a practical reference. Detailed experimental methodologies and a logical workflow for cross-validation are provided to assist in the selection and implementation of a suitable analytical technique.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC, offering a basis for an informed comparison.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) | HPTLC (Representative) | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | >0.995 | ≥0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | 90.0 - 110.0% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ||||
| - Intra-day | < 2.0% | < 5.0% | < 3.0% | ≤15% (≤20% for LLOQ) |
| - Inter-day | < 3.0% | < 7.0% | < 5.0% | ≤15% (≤20% for LLOQ) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 5 - 20 ng/band | - |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.05 - 5 ng/mL | 20 - 60 ng/band | S/N ≥ 10, with acceptable accuracy and precision |
Note: The data presented in this table is representative of validated methods for similar compounds and should be confirmed through a method validation study specific to this compound.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques.
1. Sample Preparation (General Protocol)
A general extraction procedure for pterocarpans from plant material is as follows:
-
Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh approximately 1 g of the powdered material. Add a suitable solvent such as 80% methanol (B129727) and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction process twice more.
-
Concentration: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for HPTLC.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection or application.
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly used for the separation of flavonoids and related compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (a UV scan of a standard is recommended to determine the optimal wavelength).
-
Injection Volume: 10 - 20 µL.
3. LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, using LC-MS grade solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and an internal standard.
4. HPTLC Method
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid in appropriate ratios, should be optimized for the separation of this compound.
-
Sample Application: Apply standard solutions and sample extracts as bands of a defined width.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound.
Mandatory Visualization
The following diagram outlines a logical workflow for the cross-validation of different analytical methods for this compound quantification.
Pterocarpadiol C vs. Acarbose: An Evaluation of α-Glucosidase Inhibitory Potential
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for novel and effective treatments for type 2 diabetes, the inhibition of α-glucosidase presents a key therapeutic strategy. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can effectively control postprandial hyperglycemia. Acarbose (B1664774), a well-established α-glucosidase inhibitor, serves as a benchmark for the evaluation of new investigational compounds. This guide provides a comparative overview of acarbose and Pterocarpadiol C, a natural pterocarpan, in the context of α-glucosidase inhibition.
Introduction to the Comparators
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2][3] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, acarbose slows glucose absorption and reduces the characteristic spike in blood glucose levels after meals.[4][5] It is an established prescription medication for the management of type 2 diabetes.
This compound is a rare 6a,11b-dihydroxypterocarpan, a type of isoflavonoid, that has been isolated from the twigs and leaves of Derris robusta. Pterocarpans as a class of phytochemicals are known for a variety of biological activities. However, a comprehensive review of scientific literature indicates a notable absence of studies investigating the specific pharmacological activities of this compound, including its α-glucosidase inhibitory potential.
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase inhibitors function by competitively and reversibly binding to α-glucosidase enzymes in the small intestine. These enzymes are responsible for the hydrolysis of complex carbohydrates into simpler sugars like glucose. By blocking the active site of these enzymes, inhibitors prevent the timely digestion of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream. This mechanism is particularly effective in managing postprandial hyperglycemia, a significant factor in the pathophysiology of type 2 diabetes.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the α-glucosidase inhibitory activity of this compound and acarbose is not possible at this time due to the lack of experimental data for this compound.
However, studies on other isoflavonoids isolated from Derris robusta provide context for the potential activity of related compounds. The table below summarizes the reported 50% inhibitory concentration (IC50) values for acarbose and other compounds from Derris robusta against α-glucosidase. It is important to note that IC50 values for acarbose can vary between studies due to different experimental conditions.
| Compound | Source | α-Glucosidase IC50 |
| This compound | Derris robusta | Not Reported |
| Acarbose (Standard) | Synthetic | 83.5 μM |
| Derrubone | Derris robusta | 64.2 μM |
| Acarbose (Standard) | Synthetic | 22.0 ± 0.5 µg/mL |
| Acarbose (Standard) | Synthetic | 262.32 µg/mL |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To determine the α-glucosidase inhibitory activity of this compound, a standardized in vitro assay can be employed. The following protocol is a widely accepted method.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve this compound and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.
-
-
Assay:
-
In a 96-well plate, add a solution of the test compound (this compound) or the positive control (acarbose) at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
While acarbose is a well-characterized α-glucosidase inhibitor with proven clinical efficacy, the potential of this compound in this regard remains unexplored. The absence of published data on its α-glucosidase inhibitory activity highlights a significant gap in the current understanding of this natural compound.
The α-glucosidase inhibitory activity demonstrated by other compounds isolated from Derris robusta, such as derrubone, suggests that this compound may also possess similar properties. Therefore, further investigation is warranted. The experimental protocol detailed in this guide provides a clear pathway for researchers to determine the α-glucosidase inhibitory potential of this compound and to quantitatively compare its efficacy against established inhibitors like acarbose. Such studies are essential to unlock the therapeutic potential of novel natural products in the management of type 2 diabetes.
References
- 1. Derrisrobustones A-D, isoflavones from the twig extract of Derris robusta (DC.) Benth. and their α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. funtechwu.com [funtechwu.com]
- 5. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pterocarpadiol C in Derris Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the presence of Pterocarpadiol C across different species of the Derris genus, a group of plants known for a rich diversity of bioactive compounds. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of Derris and the potential of its unique constituents.
Introduction to this compound
This compound is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids. Pterocarpans are recognized for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific therapeutic potential of this compound is an active area of research, making its distribution and quantification in natural sources a subject of significant interest.
Comparative Presence of this compound in Derris Species
Current scientific literature indicates that this compound has been successfully isolated and characterized from Derris robusta . Extensive phytochemical analyses, including spectroscopic methods, have confirmed its structure and presence in the twigs and leaves of this particular species.
Conversely, detailed phytochemical investigations of other prominent Derris species, such as Derris elliptica , Derris malaccensis , and Derris trifoliata , have not reported the presence of this compound. These studies have identified a variety of other flavonoids, rotenoids, and isoflavonoids, but this compound appears to be absent or below the detection limits of the analytical methods employed. This suggests that this compound may be a chemotaxonomic marker specific to Derris robusta.
Table 1: Presence of this compound in Various Derris Species
| Derris Species | Presence of this compound | Key Phytochemicals Reported |
| Derris robusta | Present | Pterocarpadiols A-D, other pterocarpans |
| Derris elliptica | Not Reported | Rotenone, deguelin, tephrosin, other flavonoids |
| Derris malaccensis | Not Reported | Rotenoids, including a new one named derrisin |
| Derris trifoliata | Not Reported | Flavonoids, rotenoids, steroids, tannins |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Derris robusta, which can be adapted for screening other plant materials.
Extraction and Isolation
-
Plant Material Preparation : Air-dried and powdered twigs and leaves of Derris robusta are used as the starting material.
-
Extraction : The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography : The ethyl acetate fraction, which is typically enriched with pterocarpans, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform-methanol to separate the different components.
-
Further Purification : Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure compound.
Structural Elucidation and Quantification
-
Spectroscopic Analysis : The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the chemical structure.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
-
Quantification : For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is the method of choice. A calibration curve is constructed using a purified this compound standard to determine its concentration in the plant extract.
Visualizing the Workflow and Potential Biological Activity
To aid in the understanding of the experimental process and the potential biological relevance of pterocarpans, the following diagrams are provided.
Caption: Experimental workflow for the isolation and analysis of this compound.
Pterocarpans as a class have been noted for their anti-inflammatory properties, which may involve the modulation of key signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: Potential anti-inflammatory mechanism of pterocarpans via NF-κB pathway inhibition.
Conclusion
Based on the currently available scientific literature, this compound appears to be a unique constituent of Derris robusta. Its absence in other well-studied Derris species highlights the importance of species-specific phytochemical analysis in the discovery of novel bioactive compounds. Further research is warranted to screen a wider range of Derris species to fully understand the distribution of this compound and to further investigate its biological activities and therapeutic potential.
A Comparative Guide to the Reported NMR Data of Pterocarpadiol C
An Objective Analysis of the Spectroscopic Data for a Rare Pterocarpan
This guide provides a detailed comparison of the reported Nuclear Magnetic Resonance (NMR) data for Pterocarpadiol C, a rare 6a,11b-dihydroxypterocarpan. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, its source, and the experimental protocols used for its acquisition. To date, the sole source of experimentally derived NMR data for this compound is from its initial isolation and characterization from the twigs and leaves of Derris robusta. This guide presents this foundational data and notes the absence of independent reproducibility studies in the current scientific literature.
Reported NMR Data for this compound
The first and only report of the isolation and structural elucidation of this compound was by Li et al. in 2015.[1][2] The structure was determined through extensive spectroscopic analysis, primarily 1D and 2D NMR spectroscopy.[1][2] The ¹H and ¹³C NMR data were recorded in DMSO-d₆.[1]
Below is a summary of the originally reported NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.80 | d | 10.0 |
| 2 | 6.09 | dd | 10.0, 2.0 |
| 4 | 6.36 | d | 2.0 |
| 6α | 4.99 | d | 10.5 |
| 6β | 4.37 | d | 10.5 |
| 7 | 6.82 | s | |
| 10 | 6.27 | s | |
| 11a | 4.73 | s | |
| OCH₂O | 5.96 | s | |
| 6a-OH | 5.86 | s | |
| 11b-OH | 5.48 | s | |
| 3-OH | 9.54 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Type |
| 1 | 132.0 | CH |
| 1a | 110.1 | C |
| 2 | 106.8 | CH |
| 3 | 160.2 | C |
| 4 | 103.4 | CH |
| 4a | 156.9 | C |
| 6 | 70.2 | CH₂ |
| 6a | 78.7 | C |
| 6b | 114.7 | C |
| 7 | 105.8 | CH |
| 8 | 147.5 | C |
| 9 | 141.6 | C |
| 10 | 102.5 | CH |
| 10a | 151.7 | C |
| 11a | 91.4 | CH |
| 11b | 78.0 | C |
| OCH₂O | 101.3 | CH₂ |
Experimental Protocols
The following methodologies are based on the original report of the isolation and characterization of this compound.
Isolation of this compound
The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue (approximately 870 g). This crude extract was then subjected to column chromatography on silica (B1680970) gel, eluting with a petroleum ether/acetone gradient, followed by methanol, to yield nine fractions (A–I). Further purification of the relevant fractions using repeated column chromatography and preparative HPLC yielded pure this compound.
NMR Spectroscopy
¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a Bruker spectrometer. The solvent used was DMSO-d₆, and chemical shifts were referenced to the solvent signals.
Workflow for Isolation and Structure Elucidation
The general workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.
References
A Comparative Analysis of Pterocarpadiol C and Pterocarpadiol A: A-Data-Driven Guide to Potential Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Published: December 1, 2025
Note: Direct experimental data on the biological effects of Pterocarpadiol C and Pterocarpadiol A is not available in current scientific literature. This guide provides a comparative overview of the known biological activities of the broader pterocarpan (B192222) class of compounds, to which this compound and Pterocarpadiol A belong. The information presented here serves as a speculative framework for their potential therapeutic applications and is based on data from structurally related pterocarpans.
Introduction
Pterocarpans are a significant class of isoflavonoids, primarily found in the Fabaceae family, that function as phytoalexins—antimicrobial compounds produced by plants in defense against pathogens.[1] This class of molecules is characterized by a tetracyclic ring system and has garnered considerable attention for a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] this compound and Pterocarpadiol A are members of this class. While specific biological data for these two compounds are lacking, the well-documented activities of other pterocarpans provide a strong basis for predicting their potential biological effects.[3][4] This guide synthesizes the available experimental data for representative pterocarpan compounds to offer a comparative perspective on the potential bioactivities of this compound and Pterocarpadiol A.
Potential Biological Effects: A Comparative Overview
Based on the activities of related compounds, both this compound and Pterocarpadiol A are hypothesized to exhibit a range of biological effects. The primary activities associated with the pterocarpan chemical scaffold are anti-inflammatory, anticancer, and antimicrobial.
Anti-inflammatory Activity
Pterocarpans are widely recognized for their anti-inflammatory potential. This activity is often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Table 1: Anti-inflammatory Activity of Representative Pterocarpans
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Crotafuran A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 23.0 ± 1.0 |
| Crotafuran B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 19.0 ± 0.2 |
| Crotafuran B | Nitric Oxide (NO) Production Inhibition | N9 Microglial Cells | 9.4 ± 0.9 |
| Crotafuran A | β-glucuronidase and Lysozyme Release Inhibition | Rat Neutrophils | 7.8 ± 1.4 and 9.5 ± 2.1 |
| Glyceollins | NF-κB Inhibition | Macrophage Cell Lines | Data not quantified in provided text, but noted as potent |
Glyceollins, a type of pterocarpan, exert their anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. It is plausible that this compound and Pterocarpadiol A could share this mechanism.
Anticancer Activity
Several pterocarpans have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.
Table 2: Cytotoxic Activity of Representative Pterocarpans
| Compound | Cell Line | IC₅₀ (µM) |
| Medicarpin | A549 (Lung Carcinoma) | Not specified, but noted as having notable cytotoxic effects |
| Medicarpin | K562 (Chronic Myelogenous Leukemia) | Not specified, but noted as having notable pro-apoptotic effects |
| Glyceollins | Breast and Ovarian Cancer Cell Lines | Not specified, but noted for anti-estrogenic effects |
Medicarpin, a well-studied pterocarpan, primarily induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and modulates the PI3K/AKT signaling pathway, which is crucial for cell survival. This compound and Pterocarpadiol A may potentially act through similar pathways.
References
Validating the Anti-inflammatory Pathways Modulated by Pterocarpadiol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential anti-inflammatory pathways of Pterocarpadiol C. Due to the current absence of specific experimental data for this compound, this document leverages available information on the broader class of pterocarpans. It compares their known and hypothesized mechanisms with two well-established anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, to provide a robust validation strategy.
Comparative Analysis of Anti-inflammatory Mechanisms
This compound belongs to the pterocarpan (B192222) class of isoflavonoids, which are recognized for their anti-inflammatory potential. It is hypothesized that, like other related compounds, this compound exerts its effects by modulating key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism is distinct from those of Dexamethasone and Ibuprofen.
| Compound/Class | Primary Target(s) | Mechanism of Action | Key Downstream Effects |
| Pterocarpans (e.g., Maackiapterocarpan B, Medicarpin) | IκB Kinase (IKK), MAPKs (JNK, p38, ERK) | Inhibition of IκBα phosphorylation and subsequent degradation, which prevents NF-κB activation. Inhibition of the phosphorylation of MAPK pathway components.[1] | Leads to decreased nuclear translocation of NF-κB and reduced activation of downstream transcription factors, resulting in lower expression of pro-inflammatory genes like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[1] |
| Dexamethasone | Glucocorticoid Receptor (GR) | Binds to the cytoplasmic GR, leading to its translocation to the nucleus where it upregulates the synthesis of the NF-κB inhibitor, IκBα. This traps NF-κB in the cytoplasm. | Potent and broad suppression of inflammatory gene expression. |
| Ibuprofen | Cyclooxygenase (COX-1 and COX-2) enzymes | Non-selectively inhibits COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. | Reduces the production of prostaglandins, which are key mediators of pain, inflammation, and fever. |
Quantitative Comparison of Anti-inflammatory Activity
While direct quantitative data for this compound is not yet available, results from studies on other pterocarpans and related flavonoids can serve as valuable benchmarks for future validation experiments. The following table provides a comparative look at the inhibitory concentrations of these compounds against various inflammatory markers.
| Compound | Assay | Cell Type | Stimulant | IC50 / % Inhibition |
| Medicarpin | Nitric Oxide (NO) Production | BV2 (microglial cells) | LPS | ~5 ± 1 µM[2] |
| Ibuprofen | NF-κB Inhibition (Luciferase Assay) | HEK293 | - | 25% inhibition at 50 µM; 38% inhibition at 100 µM[3] |
| Crotafuran A | NO Production | RAW 264.7 | LPS | 23.0 ± 1.0 µM |
| Crotafuran B | NO Production | RAW 264.7 | LPS | 19.0 ± 0.2 µM |
| Apigenin | β-glucuronidase release | Rat neutrophils | fMLP/CB | 2.8 ± 0.1 µM[4] |
| Apigenin | Lysozyme release | Rat neutrophils | fMLP/CB | 17.7 ± 1.9 µM |
Experimental Protocols for Validation
To elucidate and validate the anti-inflammatory pathways of this compound, a series of standardized in vitro experiments are recommended.
Cell Culture and Inflammatory Stimulation
-
Cell Line: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation in vitro.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: An inflammatory response can be reliably induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Measurement of Pro-inflammatory Mediators
a. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of this compound, Dexamethasone, and Ibuprofen for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant and mix it with Griess reagent.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
-
b. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to accurately quantify the concentrations of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the cell culture supernatant.
-
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation procedures as for the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each target cytokine according to the manufacturer's specific protocol.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standard curve.
-
Analysis of Signaling Pathways
a. NF-κB Activation (Western Blot for p65 Translocation)
-
Principle: Western blotting can be employed to quantify the amount of the NF-κB p65 subunit that has translocated to the nucleus, which is a hallmark of NF-κB activation.
-
Protocol:
-
Seed cells in 6-well plates, pre-treat with the test compounds, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture the peak of signaling.
-
Perform subcellular fractionation to separate nuclear and cytoplasmic proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit, along with an antibody for a nuclear marker (e.g., Lamin B1) to ensure the purity of the nuclear fraction.
-
Incubate with a corresponding secondary antibody and use a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the relative abundance of nuclear p65.
-
b. MAPK Activation (Western Blot for Phosphorylated MAPKs)
-
Principle: The activation of the MAPK pathway can be assessed by detecting the phosphorylated forms of key MAPK proteins (p38, ERK, and JNK) via Western blotting.
-
Protocol:
-
Follow the same cell culture, pre-treatment, and stimulation procedures as for the NF-κB activation assay.
-
Lyse the cells to obtain total protein extracts.
-
Perform Western blotting as described above, using primary antibodies that specifically recognize the phosphorylated forms of p38, ERK, and JNK. It is crucial to also probe for the total (phosphorylated and unphosphorylated) forms of these proteins to serve as loading controls.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Comparative overview of anti-inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro validation of anti-inflammatory activity.
References
- 1. Maackiapterocarpan B from Sophora tonkinensis Suppresses Inflammatory Mediators via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the extraction efficiency of different solvents for Pterocarpadiol C.
A Comparative Analysis of Solvent Efficiency in the Extraction of Pterocarpadiol C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the efficiency of various solvents for the extraction of this compound, a pterocarpan (B192222) with notable biological activities. The selection of an appropriate solvent is a critical step in the isolation of phytochemicals, directly impacting the yield and purity of the target compound. This document outlines the theoretical basis for solvent selection, presents illustrative quantitative data, and provides detailed experimental protocols for the extraction of this compound.
Solvent Selection and Extraction Efficiency
The principle of "like dissolves like" is fundamental in the extraction of natural products. This compound, a moderately polar isoflavonoid, is most effectively extracted using polar to semi-polar organic solvents. Solvents such as methanol (B129727) and ethanol (B145695) are known to be effective for the extraction of phenolic compounds like pterocarpans.[1] The choice of solvent not only influences the total yield but also the profile of co-extracted compounds, which can impact subsequent purification steps.
Data Presentation: A Comparative Overview of Solvent Performance
The following table summarizes the illustrative extraction efficiency of various solvents for the isolation of this compound from plant material, such as the heartwood or stems of Pterocarpus species or Derris robusta.[1][2] It is important to note that these values are representative and can vary based on the plant material, extraction method, and specific experimental conditions.[1]
| Solvent System | Polarity Index | Illustrative Crude Extract Yield (% w/w) | Illustrative this compound Yield (% of crude extract) | Key Considerations |
| Methanol | 5.1 | 8 - 12% | 0.5 - 1.5% | High efficiency for a broad range of phytoconstituents; considered optimal for general phytochemical extraction from Pterocarpus species.[3] |
| 95% Ethanol | 4.3 | 7 - 11% | 0.4 - 1.2% | A safer alternative to methanol with comparable extraction efficiency for pterocarpans. |
| 70% Ethanol | 5.2 | 9 - 13% | 0.6 - 1.8% | The addition of water increases polarity, potentially enhancing the extraction of more polar compounds. |
| Acetone | 4.3 | 5 - 8% | 0.3 - 0.9% | Effective for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 3 - 6% | 0.8 - 2.0% | More selective for moderately polar compounds, potentially leading to a cleaner crude extract. Often used in liquid-liquid partitioning for enrichment. |
| n-Hexane | 0.1 | 1 - 3% | < 0.1% | Primarily extracts non-polar compounds and lipids; generally not suitable for the primary extraction of this compound but useful for initial defatting. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of extraction experiments. Below are protocols for maceration and Soxhlet extraction, two common methods for isolating this compound.
Protocol 1: Maceration
This method involves soaking the plant material in a solvent at room temperature for an extended period.
Materials:
-
Dried and powdered plant material (e.g., heartwood of Pterocarpus species)
-
Selected extraction solvent (e.g., Methanol, 95% Ethanol)
-
Sealed container (e.g., large glass jar)
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Submerge the plant material in the selected solvent in a sealed container, typically at a 1:10 solid-to-solvent ratio (w/v).
-
Allow the mixture to stand at room temperature for 3-5 days, with periodic agitation to enhance extraction.
-
After the maceration period, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Soxhlet Extraction
This technique provides a more exhaustive extraction through continuous reflux of the solvent.
Materials:
-
Dried and powdered plant material
-
Selected extraction solvent (e.g., Methanol, 95% Ethanol)
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber with a thimble, and a condenser)
-
Cellulose (B213188) thimble
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 24-48 hours. The solvent will vaporize, condense into the extraction chamber, and once the chamber is full, the solvent will siphon back into the flask, completing a cycle.
-
After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and the logical relationship of solvent polarity to extraction efficiency.
References
Safety Operating Guide
Prudent Disposal of Pterocarpadiol C: A Guide for Laboratory Professionals
Key Safety and Handling Information
Pterocarpadiol C is a powder and should be handled with care to avoid dust formation. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. In case of accidental release, avoid breathing dust and ensure the area is well-ventilated.
Quantitative Data and Physical Properties
Due to the limited availability of specific data for this compound, the following table includes information from its product information sheet and data for the related compound, Pterocarpadiol D.
| Property | Value/Information | Source |
| Chemical Formula | C₁₆H₁₄O₇ | Product Information Sheet[1][2] |
| Molecular Weight | 318.28 g/mol | Product Information Sheet[2] |
| Physical State | Powder | Product Information Sheet[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | Product Information Sheet |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light. | Product Information Sheet |
| Flammability | Not flammable or combustible (based on Pterocarpadiol D) | SDS for Pterocarpadiol D |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound should be carried out in accordance with institutional and local regulations for chemical waste. The following is a general step-by-step guide based on best practices for laboratory chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as potentially hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous waste.
-
Keep solid this compound waste separate from solutions containing the compound.
Step 2: Containment and Labeling
-
Solid Waste:
-
Collect pure this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and chemically compatible container.
-
The container should be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
-
Liquid Waste:
-
Collect solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The label should indicate "Hazardous Waste" and list all chemical constituents, including the solvent used and an approximate concentration of this compound.
-
-
Ensure all waste containers are kept closed except when adding waste.
Step 3: Storage
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from ignition sources.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pterocarpadiol C
Disclaimer: No specific Safety Data Sheet (SDS) for Pterocarpadiol C was found. The following guidance is based on the safety information for the structurally related compound, Pterocarpadiol D, and general best practices for handling chemical compounds in a laboratory setting. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes a step-by-step operational plan for safe handling and disposal, ensuring the well-being of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. Use in combination with a face shield when there is a risk of splashing.[2][3][4] |
| Body Protection | Laboratory coat or disposable gown | A clean lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is preferred. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so within a fume hood or a balance enclosure to minimize the risk of inhaling dust particles.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Use designated and properly labeled glassware and equipment.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.
4. Spills and Cleanup:
-
In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered chemical waste.
-
Dispose of this compound waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
